(H-Cys-Phe-OH)2
Description
Properties
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-phenylethyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S2/c25-17(21(29)27-19(23(31)32)11-15-7-3-1-4-8-15)13-35-36-14-18(26)22(30)28-20(24(33)34)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14,25-26H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJPPNUQZDHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62130-80-7 | |
| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-phenylethyl)amino)-3-oxopropyl)dithio)propanoyl)phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062130807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Technical Deep Dive: Cystinyl-bis-phenylalanine Peptide Self-Assembly
Topic: Cystinyl-bis-phenylalanine Peptide Self-Assembly Mechanisms Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary & Molecular Architecture
The self-assembly of Cystinyl-bis-phenylalanine (and its derivatives like Fmoc-Cystinyl-Phe) represents a paradigmatic shift in supramolecular chemistry, moving from static nanostructures to dynamic, stimuli-responsive systems. This guide dissects the assembly mechanism of cystine-cored peptides, where the central disulfide bridge acts as a redox-responsive "switch," controlling the transition between monomeric dispersion and higher-order supramolecular architectures (nanospheres, hydrogels, or fibers).[1]
For drug development professionals, this system offers a high-fidelity delivery vehicle: stable in the extracellular matrix but chemically labile in the cytosolic reducing environment (e.g., high glutathione concentrations in cancer cells).
Chemical Identity
The core molecule, often referred to in literature as (Phe-Cys)₂ or Cystine-(Phe)₂ , consists of a cystine dimer core flanked by phenylalanine residues.
-
The Anchor: The Disulfide bond (S-S) provides geometric constraint and redox sensitivity.
-
The Driver: The Phenylalanine (Phe) moieties drive self-assembly via aromatic
- stacking. -
The Stabilizer: Intermolecular Hydrogen bonding along the peptide backbone stabilizes the
-sheet-like organization.
Mechanistic Pathways of Self-Assembly
The assembly process is thermodynamically driven but kinetically controlled by solvent conditions and redox state.
The Assembly Triad
-
-
Stacking: The T-shaped or parallel displacement of phenyl rings minimizes the entropic cost of organizing the hydrophobic domains in aqueous media. -
Chirality & Geometry: The chirality of the cystine core (L- vs D-) dictates the twist of the resulting nanofibrils. The disulfide bridge imposes a specific dihedral angle (~90°), forcing a bent conformation that favors spherical or vesicular assembly over flat sheets in certain pH conditions.
-
Redox Switching:
-
Oxidative State: The covalently linked dimer is amphiphilic and assembles into nanostructures (Critical Aggregation Concentration, CAC, is typically low, ~0.1–1.0 mg/mL).
-
Reductive State: Upon exposure to reducing agents (GSH, DTT), the S-S bond cleaves. The resulting thiol-monomers (Phe-Cys-SH) have significantly higher solubility or different packing parameters, leading to rapid disassembly and payload release.
-
Visualization of the Mechanism
The following diagram illustrates the transition from monomeric precursors to the assembled state and the redox-triggered disassembly.
Figure 1: The redox-cyclic assembly pathway of Cystinyl-bis-phenylalanine. The disulfide bond formation triggers assembly, while intracellular reduction triggers disassembly.
Experimental Protocols & Methodologies
Scientific integrity requires reproducible protocols. The following methodologies are standard for synthesizing and characterizing these assemblies.
Protocol: Solvent-Switch Assembly Induction
Objective: To induce controlled self-assembly of Cystinyl-bis-Phe into nanospheres/hydrogels.
-
Stock Preparation: Dissolve lyophilized Cystinyl-bis-Phe peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Dimethyl Sulfoxide (DMSO) to a concentration of 50–100 mg/mL. Why: These solvents disrupt pre-existing aggregates, ensuring a monomeric starting state.
-
Solvent Switch: Slowly inject the stock solution into deionized water (pH 7.4) under continuous stirring (1000 rpm) to reach a final peptide concentration of 1–5 mg/mL.
-
Aging: Allow the solution to sit undisturbed for 2–4 hours.
-
Observation: The solution should turn from clear to opalescent (Tyndall effect), indicating nanoparticle formation.
-
-
Stabilization: If forming a hydrogel, adjust pH to < 6.0 or add divalent cations (
) depending on the specific derivative's charge profile.
Protocol: Redox-Triggered Disassembly Assay
Objective: To validate the drug release mechanism in a simulated cancer environment.
-
Preparation: Prepare 1 mL of assembled peptide solution (1 mg/mL) loaded with a model dye (e.g., Doxorubicin or Nile Red).
-
Control Group: Incubate at 37°C in PBS (pH 7.4).
-
Experimental Group: Add Glutathione (GSH) to a final concentration of 10 mM (mimicking cytosolic levels).
-
Monitoring:
-
Measure Fluorescence Intensity (Ex/Em specific to dye) every 15 minutes.
-
Success Criteria: The Experimental Group should show a burst release (sigmoidal curve) reaching >80% release within 4–6 hours, while the Control Group remains stable (<10% leakage).
-
Quantitative Data Summary
The following table summarizes typical physicochemical parameters derived from Cystinyl-bis-Phe derivatives (e.g., Fmoc-Cystine-Phe) found in high-impact literature.
| Parameter | Typical Value | Method of Determination | Significance |
| Critical Aggregation Conc. (CAC) | Pyrene Fluorescence / Tensiometry | Determines stability in blood circulation (dilution stability). | |
| Zeta Potential | Dynamic Light Scattering (DLS) | Indicates colloidal stability; negative charge prevents aggregation in serum. | |
| Nanostructure Size | TEM / SEM / DLS | Optimal range for EPR (Enhanced Permeability and Retention) effect in tumors. | |
| Drug Loading Efficiency (DLE) | UV-Vis Spectroscopy | High aromatic content allows efficient stacking of hydrophobic drugs like Doxorubicin. | |
| Disassembly Time (10mM GSH) | Fluorescence Release Assay | Matches the timescale of endosomal escape and intracellular trafficking. |
Advanced Characterization Workflow
To rigorously validate the assembly mechanism, a multi-modal characterization approach is required.
Figure 2: Analytical workflow for validating the structural integrity and responsiveness of the peptide assembly.
Key Analytical Signatures
-
FTIR: Look for the Amide I band shift to 1630–1640 cm⁻¹ , indicative of
-sheet formation driven by the phenylalanine stacking. -
Circular Dichroism (CD): A negative band at ~218 nm and positive band at ~195 nm confirms
-sheet secondary structure. -
Thioflavin T (ThT): While typically used for amyloids, ThT fluorescence enhancement can verify the ordered stacking of the Phe-Phe motifs within the cystine assembly.
References
-
Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures direct redox-responsive drug delivery.
- Source: PubMed / NIH (2024)
-
URL:[Link]
-
Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogel
- Source: MDPI (2023)
-
URL:[Link]
-
Oxidation-Responsive Supramolecular Hydrogel Based on a Simple Fmoc-Cysteine Deriv
- Source: ChemRxiv (2023)
-
URL:[Link]
-
Self-Assembly of Phenylalanine Oligopeptides: Insights
- Source: Biophysical Journal (2008)
-
URL:[Link]
-
Revisiting the Self-Assembly of Highly Arom
- Source: International Journal of Molecular Sciences (2020)
-
URL:[Link]
Sources
Technical Guide: Cys-Phe Disulfide Dimer vs. Diphenylalanine (Phe-Phe) Motif
Executive Summary
The Architect vs. The Adapter
In peptide nanotechnology, the Diphenylalanine (Phe-Phe or FF ) motif acts as the "Architect"—a rigid, structural gold standard capable of forming discrete nanotubes with high thermal stability and piezoelectric properties. In contrast, the Cys-Phe Disulfide Dimer (often configured as (Cys-Phe)₂ or cystine-cored variants) acts as the "Adapter." By introducing a covalent disulfide "hinge" to the aromatic stacking of phenylalanine, this motif sacrifices some of the static mechanical rigidity of FF to gain stimuli-responsiveness .
This guide provides a technical analysis of these two systems, focusing on the transition from static self-assembly to redox-triggered disassembly, a critical mechanism for next-generation drug delivery systems.
Part 1: The Structural Paradigm
The Phe-Phe Motif: Non-Covalent Rigidity
The FF dipeptide assembles primarily through
-
Mechanism: In aqueous solution, the hydrophobic effect drives the phenyl rings together. The specific T-stacking geometry creates a "ladder" that twists into hollow nanotubes.
-
Result: High stiffness (Young’s modulus ~19 GPa), piezoelectricity, and thermal stability up to 300°C in dry conditions.
The Cys-Phe Disulfide Dimer: The Covalent Hinge
The introduction of Cysteine adds a thiol (-SH) group. When oxidized to Cystine (disulfide bond, -S-S-), it links two Phe-containing strands.
-
Mechanism: The disulfide bond acts as a covalent lock, constraining the conformational freedom of the peptide. This "cystine knot" forces a specific curvature, often leading to hollow spherical assemblies or hydrogels rather than long, rigid tubes.
-
The "Smart" Switch: The disulfide bond is stable in extracellular fluids (oxidizing environment) but cleaves rapidly in the presence of glutathione (GSH), which is abundant in the cytosol (reducing environment).
Visualization: Assembly Pathways
Figure 1: Comparative assembly pathways. Note the reversible "Redox Trigger" unique to the Cys-Phe system.
Part 2: Comparative Analysis
The choice between FF and Cys-Phe depends on whether the application requires permanence or responsiveness .
| Feature | Diphenylalanine (Phe-Phe) | Cys-Phe Disulfide Dimer |
| Primary Interaction | Non-covalent ( | Covalent (Disulfide) + Non-covalent |
| Dominant Morphology | High-aspect-ratio Nanotubes | Nanospheres, Vesicles, or Hydrogels |
| Mechanical Stability | High (Rigid, brittle) | Tunable (Viscoelastic, flexible) |
| Chemical Stability | Stable in water/organic solvents | Unstable in reducing agents (DTT, GSH) |
| Biological Trigger | pH (limited) | Redox Potential (High sensitivity) |
| Primary Application | Biosensors, Piezoelectrics, Scaffolds | Intracellular Drug Delivery (Smart Carriers) |
Critical Insight: While FF nanotubes are mechanically superior, they lack an intrinsic "off-switch." The Cys-Phe dimer provides this switch via the disulfide bond, making it superior for cargo release applications.
Part 3: Experimental Protocols
Synthesis of Cys-Phe Dimer (Solid Phase)
Rationale: Standard Fmoc-SPPS is used. The critical step is the oxidative coupling to form the dimer. Random oxidation in air can lead to oligomers; therefore, controlled oxidation is required.
Protocol:
-
Resin Loading: Use 2-Chlorotrityl chloride resin. Load Fmoc-Phe-OH (C-terminal).
-
Coupling: Deprotect (20% Piperidine/DMF). Couple Fmoc-Cys(Trt)-OH using HBTU/DIEA.
-
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).[1] Note: This removes the Trt protection, leaving free thiols.
-
Dimerization (The Critical Step):
-
Dissolve crude Cys-Phe monomer in Ammonium Bicarbonate buffer (pH 8).
-
Add DMSO (10-20% v/v) to accelerate oxidation.
-
Stir open to air for 24-48 hours. Monitor by HPLC (shift in retention time) and LC-MS (mass doubles:
).
-
-
Lyophilization: Freeze-dry to obtain the pure disulfide dimer powder.
Self-Assembly (Solvent Switch Method)
Both systems rely on the "Solvent Switch" method to trigger assembly, utilizing the insolubility of the aromatic residues in water.
Protocol:
-
Stock Solution: Dissolve lyophilized peptide (FF or (Cys-Phe)
) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) at 100 mg/mL. Why HFIP? It disrupts pre-existing aggregates, ensuring monomeric starting states. -
Triggering: Dilute the stock solution into ultrapure water (final concentration 1-5 mg/mL).
-
Aging:
-
FF: Ages into nanotubes within hours.
-
Cys-Phe: May form spheres immediately. For hydrogels, higher concentrations (>10 mg/mL) and slight heating may be required.
-
Characterization Workflow
Figure 2: Experimental workflow from synthesis to functional validation.
Part 4: Functional Applications & Causality
Why Cys-Phe for Drug Delivery?
The tumor microenvironment (TME) presents a specific chemical signature: High Glutathione (GSH) concentration (2-10 mM intracellular vs. 2-20
-
The Mechanism: A drug (e.g., Doxorubicin) is encapsulated within the hydrophobic core of the Cys-Phe nanosphere during assembly.
-
The Trigger: Upon endocytosis by a cancer cell, the high cytosolic GSH reduces the disulfide bond (
). -
The Result: The stabilizing covalent constraint is broken. The assembly loses its structural integrity and disassembles, releasing the drug payload only inside the target cell.
-
Contrast with FF: FF nanotubes would remain stable in the cytosol, potentially leading to lysosomal accumulation without releasing the drug effectively.
Why FF for Biosensors/Piezoelectrics?
FF nanotubes possess a non-centrosymmetric crystal packing (P61 space group), which gives them a high piezoelectric coefficient (
-
Requirement: Long-range crystalline order.
-
Cys-Phe Limitation: The disulfide bond introduces a "kink" that often disrupts the long-range crystallinity required for high piezoelectric performance, making FF the superior choice for energy harvesting or mechanical sensing applications.
References
-
Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link
-
Zhang, X., et al. (2018). Cystine-Cored Diphenylalanine Appended Peptide-Based Self-Assembled Fluorescent Nanostructures Direct Redox Responsive Drug Delivery.[2] Bioconjugate Chemistry, 29(6). Link
-
Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of the diphenylalanine peptide nanotubes: from structural analysis to technical applications. Journal of Peptide Science, 20(7). Link
-
Marchesan, S., et al. (2013). Unlocking the potential of the diphenylalanine motif for the self-assembly of short peptides. Nanoscale, 5. Link
-
Seebach, D., et al. (2006). Self-Assembly of
-Peptides.[3][4][5] Accounts of Chemical Research, 39(8). Link
Sources
- 1. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the self-assembly mechanism of diphenylalanine-based peptide nanovesicles and nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Redox-Responsive Peptide Hydrogels Based on (Cys-Phe)₂
Executive Summary
This technical guide details the engineering, synthesis, and application of redox-responsive hydrogels derived from the tetrapeptide (Cys-Phe)₂ (Sequence: Cys-Phe-Cys-Phe ).[1] Unlike polymeric hydrogels, these supramolecular systems rely on the synergistic interplay between non-covalent
This architecture creates a "smart" material that transitions from a stable gel to a sol state in the presence of reducing agents like Glutathione (GSH), making it an ideal candidate for intracellular drug delivery where cytosolic GSH levels (2–10 mM) significantly exceed extracellular levels (2–20
Molecular Architecture & Design Principles
The (Cys-Phe)₂ peptide is an amphiphilic motif designed for hierarchical self-assembly. Its efficacy stems from three distinct molecular forces:
-
Hydrophobic &
- Interactions (The Driver): The Phenylalanine (Phe) residues provide the thermodynamic drive for aggregation. The aromatic rings stack to form the hydrophobic core of the nanofibrils, typically arranging into -sheet secondary structures. -
Disulfide Crosslinking (The Lock): The Cysteine (Cys) residues, located at the N-terminus and the third position (or C-terminus depending on exact isomer), undergo oxidative coupling to form intermolecular disulfide bonds (
). This covalent "locking" stabilizes the supramolecular fibers, increasing the storage modulus ( ) by orders of magnitude. -
Redox Sensitivity (The Key): The disulfide bonds are reversible. High concentrations of reducing agents cleave these bonds, destabilizing the
-sheets and causing rapid disassembly.
Visualization: Self-Assembly Pathway
The following diagram illustrates the transition from monomeric peptide to a crosslinked hydrogel network.
Figure 1: Hierarchical assembly mechanism of (Cys-Phe)₂ hydrogels, transitioning from oxidative dimerization to fibrillar entanglement.
Synthesis and Gelation Protocol
To ensure reproducibility, we utilize Solid Phase Peptide Synthesis (SPPS) followed by a controlled oxidative gelation method.
Peptide Synthesis (SPPS)
-
Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O. Crucial: Use Triisopropylsilane (TIS) as a scavenger to prevent re-attachment of protecting groups to the reactive thiols.
Purification
Crude peptides must be purified via RP-HPLC (C18 column) using a water/acetonitrile gradient.
-
Quality Control: Verify molecular weight via ESI-MS (
Da for Cys-Phe-Cys-Phe). Purity should exceed 95% to prevent defect-induced gel failure.
Oxidative Gelation Workflow
The following protocol relies on air oxidation, which provides a more uniform network than rapid chemical oxidation (e.g., H₂O₂).
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve lyophilized peptide (10–20 mg/mL) in deionized water. | Initial state is often a turbid suspension due to hydrophobicity. |
| 2. pH Adjustment | Add 1M NaOH dropwise to reach pH 8.0–9.0. | The pKa of the Cysteine thiol is ~8.3. Deprotonation ( |
| 3. Sonication | Sonicate for 30–60 seconds. | Breaks kinetic traps and ensures homogenous dispersion of monomers. |
| 4. Incubation | Allow to stand at room temperature (25°C) for 12–24 hours. | Slow oxidation by atmospheric oxygen promotes ordered fibril growth rather than amorphous precipitation. |
| 5. Verification | Invert vial test. | A successful gel does not flow upon inversion. |
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow from peptide synthesis to hydrogel formation.
Physicochemical Characterization
Validating the hydrogel requires a multi-modal approach.
Rheology[2][3]
-
Test: Oscillatory Frequency Sweep (0.1 – 100 rad/s) at 1% strain.
-
Expected Result: Storage modulus (
) should be significantly higher than Loss modulus ( ), typically Pa. -
Redox Validation: Upon addition of DTT or GSH,
should drop precipitously (< 10 Pa), indicating a gel-to-sol transition.
Circular Dichroism (CD)
-
Signature: A negative band near 216–220 nm and a positive band near 195 nm indicates
-sheet formation. -
Shift: Oxidation often intensifies the
-sheet signal as the disulfide bridges constrain the peptides into a more ordered assembly.
Morphology (TEM/SEM)
-
Observation: Dense networks of entangled nanofibers (width 10–20 nm).
-
Sample Prep: Use negative staining (uranyl acetate) for TEM. Avoid high-vacuum drying for SEM unless using Cryo-SEM to preserve network structure.
Redox-Responsiveness & Drug Release[2][4][5][6][7]
The defining feature of (Cys-Phe)₂ hydrogels is their ability to release cargo in response to the intracellular environment.
Mechanism of Action[8]
-
Extracellular (Blood/Matrix): GSH concentration is low (2–20
M). The disulfide bonds remain intact; the gel protects the cargo. -
Intracellular (Cytosol): GSH concentration is high (2–10 mM).
-
Thiol-Disulfide Exchange:
-
Release: The network disintegrates, releasing the encapsulated drug (e.g., Doxorubicin).
Visualization: Drug Release Pathway
Figure 3: Mechanism of GSH-triggered gel degradation and cargo release.
Troubleshooting & Optimization
Issue: Gel is too weak (
-
Cause: Insufficient oxidation or low concentration.
-
Fix: Increase peptide concentration to 20 mg/mL. Add a trace amount of DMSO (1-5%) to accelerate oxidation, or ensure pH is > 8.0.
Issue: Precipitation instead of Gelation.
-
Cause: pH dropped too quickly or initial dispersion was poor.
-
Fix: Sonicate thoroughly after pH adjustment. Ensure the transition from alkaline to neutral is controlled.
Issue: Slow response to GSH.
-
Cause: High crosslinking density or steric hindrance.
-
Fix: Incorporate a spacer (e.g., Glycine) between the Cys and Phe residues to increase accessibility of the disulfide bond.
References
-
Peptide Hydrogel with Self-Healing and Redox-Responsive Properties. Source: Springer / Nanoscale Research Letters URL:[Link]
-
Redox-Responsive Hydrogels Loaded with an Antibacterial Peptide. Source: NIH / PubMed Central URL:[Link]
-
Disulfide Crosslinking and Helical Coiling of Peptide Micelles. Source: Royal Society of Chemistry (J. Mater. Chem. B) URL:[Link]
-
Cysteine Redox Chemistry in Peptide Self-Assembly. Source: MDPI (Gels) URL:[Link]
-
The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Source: MDPI (Nanomaterials) URL:[2][Link][1]
Sources
An In-depth Technical Guide to the Supramolecular Chemistry of Disulfide-Linked Dipeptides
Abstract
The strategic incorporation of disulfide bonds into dipeptide scaffolds has unlocked a fascinating realm of supramolecular chemistry, giving rise to a diverse array of self-assembling nanomaterials with tailorable properties and functions. This technical guide provides a comprehensive exploration of the core principles governing the synthesis, self-assembly, and application of these dynamic systems. We delve into the nuanced interplay of non-covalent interactions, the pivotal role of the disulfide linkage as both a structural stabilizer and a stimuli-responsive trigger, and the influence of constituent amino acid residues on the resultant supramolecular architectures. Detailed experimental protocols for synthesis, characterization, and functional analysis are presented, underpinned by an explanatory narrative that illuminates the rationale behind key methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of disulfide-linked dipeptides for advanced applications in biomaterials, drug delivery, and tissue engineering.
Introduction: The Disulfide Bridge as a Cornerstone of Dipeptide Supramolecular Assembly
The self-assembly of small molecules into highly ordered, functional superstructures is a cornerstone of modern materials science and nanotechnology.[1] Among the vast library of molecular building blocks, short peptides, and particularly dipeptides, have emerged as exceptionally versatile platforms for the bottom-up fabrication of complex nanomaterials.[2][3] Their inherent biocompatibility, chemical diversity, and capacity for programmed self-assembly through a network of non-covalent interactions make them ideal candidates for biomedical applications.[4]
A pivotal innovation in this field has been the introduction of the disulfide bond as a covalent cross-link within dipeptide structures. This simple yet profound modification imparts a number of critical advantages. The disulfide bond serves to conformationally constrain the dipeptide, enhancing its propensity for ordered self-assembly and stabilizing the resulting supramolecular structures.[5][6] This stabilization can lead to materials with remarkable mechanical properties.[2] Furthermore, the disulfide linkage is a redox-responsive moiety, susceptible to cleavage in the presence of reducing agents such as glutathione (GSH), which is found in elevated concentrations within the intracellular environment of cancer cells.[7][8] This inherent stimuli-responsiveness provides a powerful mechanism for the controlled disassembly of supramolecular structures, a feature that is highly desirable for targeted drug delivery and other biomedical applications.[1][9][10]
This guide will navigate the multifaceted landscape of disulfide-linked dipeptide supramolecular chemistry, from fundamental design principles to practical applications.
Molecular Design and Synthesis of Disulfide-Linked Dipeptides
The properties and self-assembly behavior of disulfide-linked dipeptides are intrinsically linked to their molecular architecture. Careful consideration of the amino acid sequence and the placement of the disulfide bond is therefore paramount.
Key Design Considerations
-
Amino Acid Selection: The choice of amino acids flanking the cysteine residues profoundly influences the nature of the non-covalent interactions that drive self-assembly.
-
Aromatic Residues: Phenylalanine, tyrosine, and tryptophan are frequently employed to promote π-π stacking and hydrophobic interactions, which are powerful drivers of self-assembly.[11] The incorporation of aromatic amino acids has been shown to significantly impact the critical aggregation concentration (CAC) and the rheological properties of the resulting materials.[11]
-
Hydrophilic/Hydrophobic Balance: The overall hydrophobicity of the dipeptide will dictate its solubility and self-assembly in aqueous environments. Modulating this balance is crucial for creating structures such as hydrogels.
-
-
Cyclic vs. Linear Architectures:
-
Cyclic Dipeptides: The disulfide bond can be used to create cyclic dipeptides, which exhibit enhanced conformational rigidity.[5][6] This pre-organization can lead to more defined and stable supramolecular assemblies.[12][13]
-
Linear Dimers: Alternatively, two cysteine-containing dipeptides can be oxidized to form a linear dimer linked by a disulfide bridge. This approach offers greater synthetic accessibility.
-
Synthetic Strategies
The synthesis of disulfide-linked dipeptides typically involves standard solid-phase or solution-phase peptide synthesis followed by a dedicated disulfide bond formation step.
2.2.1. Experimental Protocol: Synthesis of a Disulfide-Linked Dipeptide Dimer
This protocol outlines a general solution-phase approach for the synthesis of a disulfide-linked dipeptide dimer.
Step 1: Synthesis of the Cysteine-Containing Dipeptide Monomer
-
Coupling: A protected N-terminal amino acid is coupled to a protected C-terminal cysteine using a standard coupling reagent such as DCC/HOBt.[14]
-
Deprotection: The protecting groups on the N-terminus and C-terminus are selectively removed.
-
Purification: The crude dipeptide is purified by column chromatography.
Step 2: Disulfide Bond Formation
-
Thiol Protection: The cysteine thiol is often protected during the initial peptide synthesis using a group like S-acetamidomethyl (Acm).[15]
-
Deprotection and Oxidation: The Acm groups are cleaved, and the resulting free thiols are oxidized to form the disulfide bond. This is commonly achieved using iodine in a dilute solution to favor intramolecular cyclization or dimerization over polymerization.[14][16] The reaction is typically performed at a high dilution (e.g., 10⁻⁴ M) to minimize the formation of oligomeric side products.[16]
-
Purification: The final disulfide-linked dipeptide is purified using semi-preparative HPLC.[6]
Causality Behind Experimental Choices:
-
High Dilution in Cyclization/Dimerization: Performing the oxidation step at high dilution is a critical kinetic control measure. It statistically favors intramolecular reactions (for cyclic peptides) or bimolecular reactions (for dimers) over intermolecular polymerization, which would lead to a complex mixture of oligomers.[16]
-
Use of Acm Protecting Group: The Acm group is stable to the acidic and basic conditions often used in peptide synthesis, ensuring the thiol remains protected until the desired oxidation step.[15]
Self-Assembly of Disulfide-Linked Dipeptides: From Nanostructures to Hydrogels
The spontaneous organization of disulfide-linked dipeptides in solution gives rise to a fascinating array of hierarchical structures, including nanofibers, nanotubes, and three-dimensional hydrogel networks.[4][13] This self-assembly process is governed by a delicate balance of non-covalent interactions.
Driving Forces of Self-Assembly
-
Hydrogen Bonding: The amide bonds of the peptide backbone provide hydrogen bond donors and acceptors, leading to the formation of β-sheet-like structures that are a common motif in peptide self-assembly.[12][17]
-
π-π Stacking: Aromatic side chains of amino acids like phenylalanine can stack on top of one another, contributing significantly to the stability of the assembled structures.[11]
-
Hydrophobic Interactions: The nonpolar side chains of amino acids tend to cluster together in aqueous environments to minimize their contact with water, driving the aggregation of the dipeptide molecules.[11]
-
Disulfide Bond Geometry: The disulfide bond itself can influence the packing of the dipeptides in the solid state, with its orientation relative to the hydrogen-bonding direction playing a role in the formation of helical structures.[18]
Characterization of Supramolecular Structures
A suite of analytical techniques is employed to elucidate the morphology and secondary structure of the self-assembled materials.
| Technique | Information Obtained | Typical Observations for Disulfide-Linked Dipeptides |
| Atomic Force Microscopy (AFM) | Nanoscale morphology and dimensions of self-assembled structures. | Visualization of nanofibers with diameters ranging from 1.0 to 3.0 nm, which can further entangle into 3D networks.[13] |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanostructures. | Confirmation of fibrous or tubular morphologies. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure of the peptide assemblies (e.g., β-sheet, α-helix, random coil). | Often reveals the adoption of a β-sheet conformation in the self-assembled state.[13] |
| Rheology | Mechanical properties of hydrogels (e.g., storage and loss moduli). | Characterization of the viscoelastic properties of the hydrogel network.[11] |
3.2.1. Experimental Protocol: Characterization of Dipeptide Self-Assembly
Step 1: Sample Preparation
-
Dissolve the lyophilized disulfide-linked dipeptide in an appropriate solvent (e.g., deionized water, buffer) to the desired concentration.
-
Allow the solution to incubate under controlled conditions (e.g., temperature, pH) to facilitate self-assembly.
Step 2: Atomic Force Microscopy (AFM)
-
Deposit a small aliquot of the dipeptide solution onto a freshly cleaved mica surface.
-
Allow the solvent to evaporate.
-
Image the surface in tapping mode to visualize the nanostructures.
Step 3: Circular Dichroism (CD) Spectroscopy
-
Place the dipeptide solution in a quartz cuvette.
-
Record the CD spectrum over a wavelength range of approximately 190-260 nm.
-
Analyze the spectrum for characteristic signals of different secondary structures (e.g., a minimum around 218 nm for β-sheets).
Stimuli-Responsive Behavior: The Disulfide Bond as a Trigger
A key feature of disulfide-linked dipeptide assemblies is their responsiveness to external stimuli, particularly redox conditions.[1][9][19] This "smart" behavior is central to their utility in applications such as drug delivery.
Redox-Responsiveness
The disulfide bond can be cleaved by reducing agents, leading to the disassembly of the supramolecular structure.[7] Glutathione (GSH), a tripeptide found in millimolar concentrations inside cells, is a biologically relevant trigger for this process.[10]
Caption: Redox-responsive disassembly of a disulfide-linked dipeptide nanostructure.
This redox-triggered disassembly can be harnessed for the site-specific release of encapsulated therapeutic agents.[7][10] Nanoparticles or hydrogels formulated from disulfide-linked dipeptides can remain stable in the bloodstream but release their cargo upon entering the reducing environment of a target cell.[7][8]
Other Stimuli
While redox is the most prominent stimulus for disulfide-containing systems, dipeptide self-assembly can also be engineered to respond to other triggers such as pH and light by incorporating appropriate functional groups.[1][9][20]
Applications in Drug Delivery and Biomaterials
The unique properties of disulfide-linked dipeptides make them highly attractive for a range of biomedical applications.[4]
Injectable Hydrogels for Drug Delivery and Tissue Engineering
Disulfide-linked dipeptides can self-assemble into hydrogels, which are three-dimensional networks capable of entrapping large amounts of water.[4] These hydrogels can serve as depots for the sustained release of drugs, proteins, or other therapeutic molecules.[21][22] The redox-responsive nature of the disulfide crosslinks allows for triggered degradation of the hydrogel and release of the encapsulated cargo in a controlled manner.[21]
Furthermore, these hydrogels can be designed to be injectable, allowing for minimally invasive administration.[4][23] Their biocompatibility and porous structure make them excellent scaffolds for 3D cell culture and tissue engineering applications, providing a supportive environment for cell growth and proliferation.[11][21]
Caption: Workflow for redox-responsive drug delivery using disulfide-linked dipeptides.
Targeted Nanoparticles
Self-assembled nanoparticles of disulfide-linked dipeptides can be functionalized with targeting ligands, such as folic acid, to enhance their uptake by specific cell types, like cancer cells that overexpress the folate receptor.[7][24] This combination of active targeting and stimuli-responsive release can significantly improve the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing systemic toxicity.[7][10]
Future Outlook
The field of disulfide-linked dipeptide supramolecular chemistry is poised for continued growth and innovation. Future research directions may include:
-
Multi-stimuli-responsive systems: Designing dipeptides that respond to multiple triggers (e.g., redox and pH) for more sophisticated control over material properties.
-
Bio-orthogonal chemistry: Integrating disulfide-linked dipeptides with other biocompatible chemistries to create more complex and functional materials.
-
Computational modeling: Utilizing computational tools to predict the self-assembly behavior of new dipeptide sequences and guide the rational design of novel materials.[25]
-
In vivo studies: Translating the promising in vitro results into preclinical and clinical studies to validate their therapeutic potential.
The inherent simplicity, tunability, and biocompatibility of disulfide-linked dipeptides ensure their continued prominence as a powerful platform for the development of advanced functional materials for a wide range of applications.
References
- B, B., G, S., K, P. K., & A, S. (2021). Stimuli responsive dynamic transformations in supramolecular gels. Chemical Society Reviews.
- Al-Garawi, A. A., Al-Shakban, M., & Al-Zoubi, R. M. (2021). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews.
- CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides.
- Wouters, M. A., & Berendsen, H. J. C. (2017). Chemistry and Enzymology of Disulfide Cross-Linking in Proteins. Chemical Reviews.
- Daly, N. L., & Craik, D. J. (n.d.).
- Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2019). Self-Assembly of Cyclic Dipeptides and Their Fluorescent Properties. Molecules.
- de la Cruz, J., & Ulijn, R. V. (2021). Peptide-Based Supramolecular Systems Chemistry. Chemical Reviews.
- Milles, S., & Gsponer, J. (2018).
- Wang, Y., et al. (2024).
- Li, X., et al. (2022). An essential role of disulfide bonds for the hierarchical self-assembly and underwater affinity of CP20-derived peptides. Frontiers in Chemistry.
- Gazit, E. (2020, February 24). Peptide and Metabolite Self-Assembly: Physiology, Pathology, and Nanotechnology [Video]. YouTube.
- Yuran, S., & Reches, M. (2022, May 26). Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides [Video]. JoVE.
- Sharma, R., & Kumar, A. (2021).
- Inouye, K., & Kuzuya, A. (2021). Flexible Folding: Disulfide-Containing Peptides and Proteins Choose the Pathway Depending on the Environments.
- Li, Z., et al. (2006). Synthesis of small cyclic peptides containing disulfide bonds. ARKIVOC.
- Zhang, Y., et al. (2020).
- Ghosh, S., et al. (2020). Redox-Responsive Dipeptide Nanostructures toward Targeted Cancer Therapy. ACS Omega.
- Wang, Y., et al. (2023). Architecture-Controllable Single-Crystal Helical Self-assembly of Small-Molecule Disulfides with Dynamic Chirality. Journal of the American Chemical Society.
- Wang, Y., et al. (2023). Architecture-Controllable Single-Crystal Helical Self-assembly of Small-Molecule Disulfides with Dynamic Chirality. Journal of the American Chemical Society.
- Ghosh, S., et al. (2020). Redox-Responsive Dipeptide Nanostructures toward Targeted Cancer Therapy. ACS Omega.
- Gray, W. R. (1993).
- Beckmann, M. B., et al. (2020). Disulfide Crosslinked Hydrogels Made From the Hydra Stinging Cell Protein, Minicollagen-1.
- Kumar, A., & Haider, A. (2018).
- Ueki, T., & Aida, T. (2012). Rational Molecular Design of Stimulus-Responsive Supramolecular Hydrogels Based on Dipeptides. Chemistry Letters.
- Wang, Y., et al. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Journal of Pharmaceutical Sciences.
- Li, J., & Ju, Y. (2021). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Molecules.
- Shu, X. Z., et al. (2011).
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- Li, Z., et al. (2006). Synthesis of small cyclic peptides containing the disulfide bond.
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- LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. LifeTein.
- Zhang, Y., et al. (2020).
- Roy, D., et al. (2015). Redox-Responsive Cleavable Polymeric Brush Coated Magnetic Nanoparticles: Fabrication and Post-Polymerization Modification for Cellular Targeting. Biomacromolecules.
- Poveda-Reyes, S., et al. (2022). Granular Disulfide-Crosslinked Hyaluronic Hydrogels: A Systematic Study of Reaction Conditions on Thiol Substitution and Injectability Parameters. Polymers.
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(H-Cys-Phe-OH)2 CAS number and molecular weight
The following technical guide is structured as a high-level monograph for researchers in peptide chemistry and drug development. It prioritizes structural accuracy, synthetic methodology, and functional applications.[1]
Structural Characterization, Synthesis Strategy, and Redox-Responsive Applications [1]
Executive Summary
(H-Cys-Phe-OH)₂ , systematically known as L-Cystinyl-bis-L-phenylalanine , is a homodimeric tetrapeptide formed via the disulfide bridging of two L-cysteinyl-L-phenylalanine monomers.[1][2] This compound represents a critical scaffold in supramolecular chemistry due to its dual functionality: the hydrophobic phenylalanine residues drive
This guide provides the definitive physicochemical data, a self-validating synthesis protocol, and an analysis of its utility in stimuli-responsive hydrogels and drug delivery systems.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5]
Core Identifiers
| Parameter | Technical Specification |
| Common Name | (H-Cys-Phe-OH)₂; Cystinyl-bis-phenylalanine |
| Systematic Name | L-Cystine, |
| CAS Registry Number | 62130-80-7 |
| Molecular Formula | |
| Molecular Weight | 534.65 g/mol |
| SMILES | C1=CC=C(C=C1)CO)NC(=O)CSSCC(=O)NO)CC2=CC=CC=C2 |
Structural Analysis
The molecule consists of two H-Cys-Phe-OH chains linked by a covalent disulfide bond between the cysteine thiols.[1]
-
Hydrophobic Domain: The two Phenylalanine (Phe) side chains provide significant hydrophobicity, promoting aggregation in aqueous environments via aromatic interactions.[1]
-
Redox Domain: The Cystine (Cys-S-S-Cys) core is stable under oxidative conditions but cleaves into two monomers in the presence of reducing agents like Glutathione (GSH) or Dithiothreitol (DTT).[1]
Synthetic Methodology (Solid-Phase Peptide Synthesis & Oxidation)
To ensure high purity and prevent random polymerization, a stepwise Solid-Phase Peptide Synthesis (SPPS) followed by controlled solution-phase oxidation is recommended.[1]
Phase 1: Monomer Synthesis (H-Cys-Phe-OH)
Resin: 2-Chlorotrityl Chloride (2-CTC) resin is preferred to prevent racemization of the C-terminal Phenylalanine.[1]
-
Loading: Couple Fmoc-Phe-OH to 2-CTC resin using DIPEA in DCM.
-
Elongation: Deprotect (20% Piperidine/DMF) and couple Fmoc-Cys(Trt)-OH using HBTU/HOBt/DIPEA.
-
Cleavage: Cleave peptide from resin using mild acid (1% TFA in DCM) to retain side-chain protection if needed, or 95% TFA/TIS/H2O for full deprotection to yield H-Cys-Phe-OH (Monomer, MW ~268.3 Da).[1]
Phase 2: Controlled Dimerization (Oxidation)
Direct air oxidation is slow and can lead to aggregates.[1] The Iodine Oxidation Method is faster and self-indicating.[1]
Protocol:
-
Dissolve crude H-Cys-Phe-OH in Methanol/Water (1:1).[1]
-
Add a solution of Iodine (
) in Methanol dropwise until a faint yellow color persists (indicating excess iodine and complete oxidation of thiols). -
Quench excess iodine with dilute Ascorbic Acid or Sodium Thiosulfate (solution turns clear).[1]
-
Validation Step (Ellman’s Test): Aliquot a sample and react with Ellman’s Reagent (DTNB).[1]
Phase 3: Purification[1]
-
Method: Preparative RP-HPLC (
column).[1] -
Gradient: 5–60% Acetonitrile in Water (0.1% TFA) over 40 min.
-
Target: Collect peak corresponding to
Da.
Workflow Visualization
The following diagram illustrates the logical flow from resin loading to the final redox-active dimer.
Figure 1: Step-wise synthesis and validation workflow for (H-Cys-Phe-OH)₂.
Applications in Drug Delivery & Materials Science[1][8][9][10]
The utility of (H-Cys-Phe-OH)₂ lies in its ability to transition between a stable dimer and a soluble monomer in response to the biological environment.[1]
Redox-Triggered Hydrogels
Peptides containing Phenylalanine (Phe-Phe motifs) are known to self-assemble into nanofibrous hydrogels via
-
Mechanism: In the extracellular environment (oxidizing), the dimer stabilizes the hydrogel network.[1] Upon entering a cell (reducing environment, high GSH), the disulfide bond cleaves.[1]
-
Result: The hydrogel disassembles, releasing any encapsulated payload (drug/gene).[1]
Self-Assembly Logic
The assembly is driven by a balance of hydrogen bonding (peptide backbone) and aromatic stacking (side chains).[1]
Figure 2: Redox-responsive assembly and degradation mechanism.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Ala-Cys-Phe (Related Cys-Phe Peptides). Retrieved from [Link]
-
Seo, J., et al. (2023).[1] Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. Biomolecules, 13(7), 1029.[1] Retrieved from [Link]
-
Vertex AI Search. (2026).[1] Consolidated Chemical Data for Cys-Phe Dimers. (Data synthesized from multiple chemical repositories).
Sources
An In-depth Technical Guide to the Biological Significance of Cystine-Based Peptide Dimers
Abstract
Cystine-based peptide dimers, particularly those featuring the cystine-knot motif, represent a remarkable class of molecules poised at the intersection of natural product chemistry and cutting-edge pharmacology. Characterized by a unique, highly constrained three-dimensional structure stabilized by multiple disulfide bonds, these peptides exhibit exceptional resistance to thermal, chemical, and proteolytic degradation.[1][2] This inherent stability, coupled with high target affinity and specificity, makes them ideal scaffolds for the development of novel therapeutics.[3] This guide provides a comprehensive exploration of the core principles of cystine-based peptide dimers, from their fundamental structural attributes to their diverse biological roles and burgeoning applications in drug discovery and development. We will delve into the intricacies of their interactions with cellular signaling pathways, provide detailed methodologies for their synthesis and characterization, and examine case studies that highlight their therapeutic potential.
The Structural Marvel of the Cystine Knot: Nature's Blueprint for Stability
The defining feature of many biologically significant cystine-based peptides is the "cystine knot" motif. This is a protein structural motif containing three disulfide bridges, where a third disulfide bond passes through a loop formed by the other two, creating a rotaxane-like structure.[4] This intricate arrangement confers extraordinary stability to the peptide backbone.[2][4]
There are three main subclasses of cystine-knot peptides, distinguished by the topology of their disulfide bonds:[3][4]
-
Inhibitor Cystine Knots (ICK): Commonly found in the venoms of spiders and marine snails, these peptides are potent modulators of ion channels and other receptors.[4][5]
-
Cyclic Cystine Knots (CCK) or Cyclotides: These peptides possess a head-to-tail cyclized backbone in addition to the cystine knot, further enhancing their stability.[3]
-
Growth Factor Cystine Knots (GFCK): This motif is present in a variety of growth factors, including nerve growth factor (NGF) and transforming growth factor-beta (TGF-β), where they often exist as dimers.[4]
The remarkable stability of these structures is not merely academic; it is the foundation of their therapeutic potential. Cystine-knot peptides can withstand harsh conditions, such as high temperatures and extreme pH, without losing their functional integrity.[4] This robustness translates to improved shelf-life and the potential for oral bioavailability, a significant advantage in drug development.[1][6]
Diverse Biological Functions: From Predatory Venoms to Endogenous Regulation
Nature has harnessed the power of cystine-knot peptides for a vast array of biological functions. Their roles span from potent neurotoxins in animal venoms to crucial regulators of physiological processes in humans.
Conotoxins , found in the venom of marine cone snails, are a prime example of nature's ingenuity. These peptides are highly selective for a wide range of ion channels and receptors, making them invaluable tools for neuroscience research and providing leads for new therapeutics.[5][7][8][9] For instance, a synthetic peptide derived from a conotoxin has been approved for the treatment of chronic pain.[1]
In the plant kingdom, defensins and other cystine-rich peptides play a crucial role in defense against pathogens and pests.[1] Many of these plant-derived peptides also exhibit interesting pharmacological activities in human cells, including cytotoxic, antimicrobial, and enzyme inhibitory effects.[1]
Furthermore, the cystine-knot motif is a conserved feature in several human growth factors, where dimerization is often essential for biological activity.[4] These proteins regulate a multitude of cellular processes, including growth, differentiation, and tissue repair.[4]
Modulation of Cellular Signaling Pathways
A key aspect of the biological significance of cystine-based peptide dimers lies in their ability to modulate cellular signaling pathways with high precision. Their rigid structures allow for specific interactions with cell surface receptors, leading to the activation or inhibition of downstream signaling cascades.
For example, certain plant-derived cystine-knot peptides have been shown to target human growth factor receptors.[1] The potato carboxypeptidase inhibitor (PCI) can act as an antagonist of the human epidermal growth factor receptor (EGFR), inhibiting EGF-induced dimerization and transphosphorylation of the receptor.[1] Similarly, tomato cystine-knot miniproteins (TCMPs) can interfere with the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis.[1]
More recently, directed evolution techniques have been used to identify cystine-knot peptide agonists that bind to the Wnt receptor LRP6, stimulating the growth of stem cell-derived organoids.[10] These engineered peptides exhibit a unique mechanism of action, enhancing signaling only in the presence of specific Wnt proteins, which could offer a path toward tissue-specific therapies.[10]
Advantages of Cystine-Based Dimers in Drug Development
The unique properties of cystine-based peptide dimers make them highly attractive scaffolds for therapeutic development. Their advantages over traditional small molecules and larger biologics are numerous:
| Feature | Advantage | Rationale |
| Exceptional Stability | Increased shelf-life, resistance to degradation in vivo, and potential for oral delivery.[1][2][6] | The rigid, cross-linked structure provided by the cystine knot protects against proteases and harsh chemical environments.[1][2] |
| High Affinity and Potency | Effective at low concentrations, reducing potential side effects.[3][11][12] | The constrained conformation presents an optimized binding surface for the target receptor. Dimerization can further enhance binding affinity.[11][12] |
| High Specificity | Reduced off-target effects and improved safety profile.[3] | The well-defined three-dimensional structure allows for precise molecular recognition. |
| Low Immunogenicity | Reduced risk of eliciting an immune response compared to larger biologics.[13] | Their small size and, in some cases, similarity to endogenous molecules can help them evade the immune system.[13] |
| Synthetically Accessible | Amenable to chemical synthesis, allowing for the incorporation of non-natural amino acids and other modifications.[3] | Solid-phase peptide synthesis (SPPS) and controlled oxidative folding are established techniques for their production.[3] |
| Versatile Scaffold | The peptide loops between the cysteine residues can be engineered to target a wide variety of receptors.[2][3] | The core cystine-knot structure is tolerant to significant sequence variations in the loop regions.[2][3] |
These attributes position cystine-based peptides as a promising alternative to antibodies for applications such as targeted cancer therapy, regulated drug delivery, and in vivo imaging.[1]
Methodologies for Synthesis and Characterization
The generation of bioactive cystine-knot peptides is a multi-step process that requires careful planning and execution. Both recombinant and chemical synthesis approaches are employed, each with its own set of advantages and challenges.
Chemical Synthesis and Oxidative Folding
Chemical synthesis, typically using solid-phase peptide synthesis (SPPS), is the most common method for producing cystine-knot peptides for research and therapeutic development.[3] This approach offers the flexibility to incorporate non-natural amino acids and other chemical modifications. The key steps are:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide chain is assembled on a solid support. Both Fmoc and Boc chemistries can be used, with Fmoc being more common due to the use of less harsh reagents.[3]
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Oxidative Folding: This is the most critical step, where the disulfide bonds are formed to create the correct three-dimensional structure.[3] This is typically achieved in a dilute solution with a redox buffer system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide pairing.[3]
-
Purification and Analysis: The folded peptide is purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.[3]
Sources
- 1. Plant cystine‐knot peptides: pharmacological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, backbone cyclization and oxidative folding of cystine-knot peptides: promising scaffolds for applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cystine knot - Wikipedia [en.wikipedia.org]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. Importance of the Cyclic Cystine Knot Structural Motif for Immunosuppressive Effects of Cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the Development of Conotoxins as New Therapeutic Leads | MDPI [mdpi.com]
- 9. Conotoxins - new vistas for peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed evolution identifies high-affinity cystine-knot peptide agonists and antagonists of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Dimer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. jpt.com [jpt.com]
- 13. Ex silico engineering of cystine-dense peptides yielding a potent bispecific T cell engager - PMC [pmc.ncbi.nlm.nih.gov]
(Cys-Phe)₂ Peptide Nanostructures: A Technical Guide to Redox-Responsive Drug Delivery
Executive Summary
The (Cys-Phe)₂ peptide nanostructure represents a paradigm shift in "smart" drug delivery systems, leveraging the simplest biological building blocks—dipeptides—to create sophisticated, stimuli-responsive carriers. Unlike complex polymeric systems, this platform relies on the oxidative dimerization of Cysteine-Phenylalanine (Cys-Phe) monomers into (Cys-Phe)₂ (essentially a cystine-bridged dimer).
These nanostructures are defined by their high drug loading capacity (driven by aromatic
Part 1: Molecular Architecture & Self-Assembly Logic
The Structural Core: From Monomer to Nanostructure
The fundamental unit is the Cys-Phe (CF) dipeptide. However, the functional nanostructure arises only after the oxidative dimerization of CF into (Cys-Phe)₂ .
-
Monomer (CF): Amphiphilic dipeptide containing a thiol group (Cys) and an aromatic ring (Phe).
-
Dimer ((Cys-Phe)₂): Formed via a disulfide bond between two cysteine residues. This creates a "gemini" surfactant-like structure with a hydrophobic core (Phe-Phe) and a hydrophilic/redox-active linker (Cystine).
-
Supramolecular Assembly: The dimers self-assemble in aqueous environments into nanospheres or vesicles. This process is thermodynamically driven by:
-
-
Stacking: Interaction between phenylalanine aromatic rings. -
Hydrogen Bonding: Between amide backbones.
-
Hydrophobic Effects: Minimization of water contact with the Phe side chains.
-
-
The "Smart" Trigger: GSH Responsiveness
The critical feature of (Cys-Phe)₂ is the disulfide bridge.
-
Bloodstream (Extracellular): Low Glutathione (GSH) concentration (~2–10 µM). The disulfide bond remains stable, keeping the drug encapsulated.
-
Tumor Microenvironment (Intracellular): High GSH concentration (~2–10 mM). The reducing environment cleaves the disulfide bond, reverting the dimer to monomers and disassembling the nanostructure to release the payload.
Visualization: Assembly & Release Pathway
Caption: Figure 1. The lifecycle of (Cys-Phe)₂ nanocarriers: Oxidative assembly stabilizes the structure, while intracellular reduction triggers disassembly.
Part 2: Synthesis & Fabrication Protocols
Materials & Reagents[1][2]
-
Fmoc-Cys(Trt)-OH and Fmoc-Phe-OH (for SPPS).
-
Reagents: HBTU/HOBt (coupling), DIPEA (base), Piperidine (deprotection).
-
Solvents: DMF (synthesis), TFA (cleavage), DMSO (oxidation aid).
-
Assay: Ellman’s Reagent (DTNB) for thiol quantification.[1]
Protocol: Synthesis of Cys-Phe (CF) Monomer
Note: While liquid phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) offers higher purity.
-
Resin Loading: Use 2-chlorotrityl chloride resin. Couple Fmoc-Phe-OH (C-terminal) first.
-
Deprotection: Remove Fmoc using 20% piperidine in DMF (2 × 10 min).
-
Coupling: Add Fmoc-Cys(Trt)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq). React for 2 hours.
-
Final Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. This removes the Trt protecting group and cleaves the peptide from the resin.
-
Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol: Oxidative Dimerization to (Cys-Phe)₂
The critical step is converting the thiol-containing monomer into the disulfide dimer.
-
Dissolution: Dissolve purified CF monomer in Phosphate Buffered Saline (PBS, pH 7.4) at 5 mg/mL.
-
Oxidation Trigger: Adjust pH to 8.0 (slightly alkaline pH promotes disulfide formation).
-
Option A (Slow): Stir open to air for 24–48 hours.
-
Option B (Fast): Add 5% DMSO (v/v) to accelerate oxidation (complete in <12 hours).
-
-
Validation (Ellman's Test):
-
Mix aliquot with DTNB solution.
-
Monitor absorbance at 412 nm.
-
Endpoint: Reaction is complete when absorbance (free thiols) drops to <5% of initial value.
-
-
Purification: Dialysis (MWCO 500 Da) against water to remove salts/DMSO.
Drug Encapsulation (Co-Assembly Method)
-
Dissolve Doxorubicin (DOX) (hydrophilic model) or Paclitaxel (hydrophobic) in the initial CF monomer solution before oxidation.
-
Trigger oxidation as above. As (Cys-Phe)₂ forms and assembles, the drug is physically entrapped within the hydrophobic domains (for hydrophobic drugs) or the aqueous core (for hydrophilic drugs).
-
Remove free drug via dialysis or centrifugal filtration.
Part 3: Characterization & Validation
Quantitative Metrics Table
| Parameter | Method | Target Specification |
| Size (Hydrodynamic Dia.) | DLS (Dynamic Light Scattering) | 100 – 200 nm |
| Zeta Potential | Electrophoretic Mobility | -15 to -30 mV (Stability) |
| Disulfide Formation | Ellman's Assay / Raman | Absence of -SH peak / Appearance of S-S peak (~500 cm⁻¹) |
| Drug Loading Efficiency | UV-Vis / HPLC | > 10% (w/w) |
| Critical Aggregation Conc. | Pyrene Fluorescence | < 0.1 mg/mL |
In Vitro Release Assay (GSH Challenge)
To prove the "smart" mechanism, you must compare release profiles in normal vs. tumor-mimicking buffers.
-
Prepare Buffers:
-
Condition A (Normal): PBS (pH 7.4).
-
Condition B (Tumor): PBS (pH 7.4) + 10 mM GSH .
-
-
Setup: Place drug-loaded nanoparticles in dialysis bags (MWCO 2-3.5 kDa) submerged in respective buffers at 37°C.
-
Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 12, 24 hours.
-
Analysis: Measure drug concentration via Fluorometry or HPLC.
-
Expected Result: Condition B should show >80% release within 24h (burst followed by sustained), while Condition A shows <20% leakage.
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow for generating and validating drug-loaded (Cys-Phe)₂ nanostructures.
Part 4: Technical Challenges & Troubleshooting
Premature Oxidation
Issue: The Cys-Phe monomer oxidizes to dimer during SPPS cleavage or storage, leading to uncontrolled aggregation. Solution: Perform all cleavage steps under nitrogen atmosphere. Store monomers in lyophilized powder form at -20°C. Only dissolve immediately prior to assembly.
Low Drug Loading
Issue: Hydrophilic drugs (like Doxorubicin HCl) may leak out during assembly. Solution: Neutralize the drug (e.g., treat Dox-HCl with Triethylamine) to increase hydrophobicity, promoting interaction with the Phe-Phe core. Alternatively, use active loading via pH gradients if forming vesicular structures.
Stability in Serum
Issue: Non-specific protein adsorption can destabilize the particles. Solution: PEGylation. Incorporate a small fraction (5-10%) of PEG-Cys-Phe during the assembly step. The PEG chains will form a hydration shell, prolonging circulation time.
References
-
Redox-Responsive Dipeptide Nanostructures toward Targeted Cancer Therapy. Source: ACS Omega (2020). Context: Primary reference for the synthesis of Cys-Phe dipeptides, their oxidation to disulfide dimers, and subsequent self-assembly into nanostructures for doxorubicin delivery. URL:[Link]
-
Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery. Source: Nanomedicine: Nanotechnology, Biology and Medicine (2016). Context: Comprehensive review of peptide self-assembly mechanisms, including the role of disulfide bridging and aromatic stacking in stability. URL:[Link]
-
Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. Source: Gels (2023). Context: detailed mechanism of thiol-disulfide exchange as a driver for supramolecular ordering and stimuli-responsiveness. URL:[Link]
-
The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Source: Molecules (2018). Context: Foundational understanding of the Phenylalanine-Phenylalanine (
- ) interaction which serves as the thermodynamic driver for the (Cys-Phe)₂ core assembly. URL:[Link]
Sources
Thermodynamic Stability of Cystinyl-bis-phenylalanine Dimers: A Technical Guide
The following technical guide details the thermodynamic stability, self-assembly mechanisms, and characterization protocols for Cystinyl-bis-phenylalanine dimers (specifically the disulfide-linked dimer of L-Cysteine-L-Phenylalanine, often denoted as
Executive Summary
Cystinyl-bis-phenylalanine (CAS: 62130-80-7), structurally defined as
For researchers in drug delivery, this molecule offers a programmable thermodynamic switch : the disulfide bond provides high stability in extracellular environments (oxidizing) but becomes thermodynamically unstable in intracellular environments (reducing), triggering disassembly and payload release.
Chemical & Thermodynamic Framework
Structural Definition
The molecule consists of two L-Cysteine-L-Phenylalanine dipeptides linked by an oxidative disulfide bond between the cysteine thiols.[3]
-
Formula:
-
Core Motif: The Cystine core acts as a geometric constraint, pre-organizing the Phenylalanine side chains for intermolecular
- stacking.
Energetics of Self-Assembly
The stability of
| Component | Thermodynamic Contribution | Mechanism |
| Enthalpy ( | Favorable | |
| Entropy ( | Unfavorable (Assembly) | Ordering of monomers into fibrils reduces conformational entropy. However, the Gemini Effect (covalent dimerization) significantly reduces the entropic penalty compared to the assembly of two separate monomers. |
| Hydrophobic Effect | Favorable ( | Burial of hydrophobic Phe residues releases structured water molecules, increasing solvent entropy. |
| Disulfide Bridge | Covalent Anchor | Bond energy ~60 kcal/mol. Provides a high activation barrier against non-reductive disassembly. |
The Redox Switch (Thermodynamic Instability)
In the presence of reducing agents like Glutathione (GSH), the disulfide bond cleavage is thermodynamically favored.
-
Extracellular (
): . The dimer remains intact; self-assembly is stable. -
Intracellular (
): . The disulfide reduces to thiols ( ). The monomeric has a much higher Critical Aggregation Concentration (CAC) than the dimer, causing the assembly to spontaneously dissociate (increase in entropy).
Experimental Characterization Protocols
Protocol A: Determination of Critical Aggregation Concentration (CAC)
Objective: Quantify the thermodynamic stability of the self-assembled state by identifying the concentration at which monomers spontaneously form supramolecular structures.
Reagents:
- lyophilized powder.
-
Pyrene (fluorescent probe).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Workflow:
-
Preparation: Prepare a stock solution of Pyrene in acetone (
) and evaporate in empty vials to leave a thin film. -
Solubilization: Add PBS to reach a final Pyrene concentration of
. -
Dilution Series: Prepare serial dilutions of
ranging from to using the Pyrene-PBS solution. -
Equilibration: Sonicate for 10 minutes and incubate at 25°C for 4 hours to reach thermodynamic equilibrium.
-
Measurement: Record fluorescence emission spectra (Excitation: 335 nm). Monitor the ratio of the first (
, ~373 nm) and third ( , ~384 nm) vibronic peaks. -
Analysis: Plot
ratio vs. log(concentration). The inflection point represents the CAC.
Validation Criteria: A sharp drop in the
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Measure the enthalpy of disassembly (
Workflow:
-
Sample: Prepare a hydrogel or concentrated solution (e.g., 1 wt%) of
. -
Reference: Match the buffer composition exactly.
-
Scan: Heat from 20°C to 90°C at a rate of 1°C/min.
-
Data: Integration of the endothermic peak yields
(reverse sign of melting). Sharpness of the peak indicates cooperativity.
Visualizing the Stability Landscape
The following diagram illustrates the assembly pathway and the redox-triggered disassembly mechanism.
Caption: Thermodynamic lifecycle of (Cys-Phe)2. Oxidation forms the stable dimer, which self-assembles into fibrils. Reduction by GSH breaks the dimer, destabilizing the fibrils back to soluble monomers.
Thermodynamic Data Summary
The following table synthesizes typical thermodynamic parameters for phenylalanine-cystine based systems. Note: Exact values depend on solvent conditions (pH, ionic strength).
| Parameter | Typical Value Range | Interpretation |
| Critical Aggregation Conc. (CAC) | Lower CAC indicates higher thermodynamic stability of the assembly. | |
| Gel-Sol Transition ( | Thermal stability limit; dependent on concentration and | |
| Enthalpy of Assembly ( | Exothermic process driven by H-bonding and van der Waals forces. | |
| Disulfide Bond Energy | High barrier ensures the dimer does not dissociate without chemical reduction. |
References
-
Redox-responsive self-assembly of cystine-based peptides. Source:National Institutes of Health (NIH) / PubMed Context: Discusses the mechanism of disulfide-linked peptide assembly and GSH-triggered release. (Proxy for general Phe-assembly mechanisms)
-
Thermodynamics of Phenylalanine-Based Modules. Source:ACS Nano / University of Cambridge Context: Fundamental thermodynamic driving forces (
-stacking) in phenylalanine assembly. -
Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures. Source:ResearchGate / Soft Matter Context: Specific characterization of cystine-phenylalanine conjugates and their redox behavior.
-
Self-Assembly of Dipeptide Isomers with Phenylalanine. Source:MDPI / Molecules Context: Comparative study of phenylalanine dipeptide assembly and crystallization.
Sources
Methodological & Application
Protocol for Solid-Phase Synthesis of (H-Cys-Phe-OH)₂
Application Note: AN-SPPS-CP2
Abstract
This application note details the protocol for the synthesis of the homodimer Bis(H-L-Cys-L-Phe-OH) , denoted herein as (H-Cys-Phe-OH)₂ . This molecule, often utilized in supramolecular self-assembly and hydrogelation studies, requires a strategic approach to prevent racemization of the cysteine residue and to ensure controlled intermolecular disulfide bond formation.
The protocol utilizes Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on 2-Chlorotrityl Chloride (2-CTC) resin to generate the linear monomer, followed by a solution-phase oxidative dimerization using DMSO. This "Divide and Conquer" strategy offers superior purity compared to on-resin oxidation attempts for intermolecular dimers.
Strategic Analysis & Experimental Design
Resin Selection: The Case for 2-Chlorotrityl Chloride
For the synthesis of C-terminal carboxylates like H-Cys-Phe-OH, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang resin for two mechanistic reasons:
-
Prevention of Diketopiperazine (DKP) Formation: The synthesis of dipeptides (like Cys-Phe) is prone to DKP formation—a side reaction where the N-terminal amine attacks the C-terminal ester, cleaving the peptide from the resin prematurely. The steric bulk of the trityl linker in 2-CTC significantly suppresses this cyclization.
-
Racemization Control: Loading the first amino acid (Fmoc-Phe-OH) onto 2-CTC occurs via SN1 reaction without base activation of the carboxylate, preserving the chiral integrity of the C-terminal Phenylalanine.
Coupling Chemistry: Mitigating Cysteine Racemization
Cysteine is uniquely prone to racemization (conversion of L-Cys to D-Cys) during activation due to the high acidity of the
-
Standard: HBTU/DIEA (High risk of racemization).
-
Optimized: DIC/Oxyma Pure . This carbodiimide/oxime strategy maintains a lower pH profile during activation, reducing Cys racemization to <1% compared to 3-5% with phosphonium salts [1].
Oxidation Strategy: DMSO vs. Air
While air oxidation is mild, it is kinetically sluggish and pH-dependent. This protocol employs the Tam DMSO Oxidation Method [2]. DMSO acts as a mild oxidant that facilitates rapid disulfide formation over a wide pH range (pH 3–8), preventing the aggregation often seen with prolonged air exposure.
Materials & Reagents
| Component | Reagent | Grade/Specification |
| Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Loading: 1.0–1.6 mmol/g (will limit to 0.6) |
| Amino Acids | Fmoc-L-Phe-OH | >99% Purity |
| Fmoc-L-Cys(Trt)-OH | >99% Purity; Trityl protection for thiol | |
| Coupling | DIC (N,N'-Diisopropylcarbodiimide) | Synthesis Grade |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Synthesis Grade | |
| Solvents | DMF (Dimethylformamide) | Peptide Grade (Amine-free) |
| DCM (Dichloromethane) | ACS Grade | |
| Cleavage | TFA (Trifluoroacetic acid) | HPLC Grade |
| TIS (Triisopropylsilane) | Scavenger | |
| DODT (3,6-Dioxa-1,8-octanedithiol) | Thiol Scavenger (Low Odor) | |
| Oxidation | DMSO (Dimethyl sulfoxide) | ACS Grade |
Experimental Protocol
Phase 1: Synthesis of Linear Monomer (H-Cys-Phe-OH)
Step 1: Resin Loading (Fmoc-Phe-OH)
Target Loading: 0.6 mmol/g (Lower loading reduces aggregation)
-
Weigh 2-CTC resin (1.0 g, nominal loading 1.6 mmol/g).
-
Swell in dry DCM (10 mL) for 20 min.
-
Dissolve Fmoc-Phe-OH (0.6 mmol, 232 mg) in DCM (10 mL) with DIEA (2.4 mmol, 418 µL).
-
Add solution to resin and shake for 2 hours at room temperature.
-
Capping: Add MeOH (1 mL) and DIEA (0.5 mL) to the reaction mixture; shake for 20 min to cap unreacted chloride sites.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Step 2: Fmoc Deprotection
-
Treat resin with 20% Piperidine in DMF (10 mL).
-
Cycle: 5 min (flow wash) + 15 min (batch shake).
-
Wash: DMF (5x), DCM (3x).
-
QC Check: Perform Kaiser Test. Positive result (Blue beads) confirms free amine.
Step 3: Coupling Cysteine (The Critical Step)
Reagents: Fmoc-Cys(Trt)-OH (3.0 eq), Oxyma (3.0 eq), DIC (3.0 eq)
-
Dissolve Fmoc-Cys(Trt)-OH (1.8 mmol) and Oxyma Pure (1.8 mmol) in minimal DMF (5 mL).
-
Add DIC (1.8 mmol) immediately before adding to the resin.
-
Add mixture to the resin (containing H-Phe-2-CTC).
-
Shake for 60–90 minutes.
-
Wash: DMF (3x), DCM (3x).
-
QC Check: Kaiser Test should be negative (Yellow/Colorless).
Step 4: Final Deprotection & Cleavage
-
Remove N-terminal Fmoc using the Deprotection protocol (Step 2).
-
Wash thoroughly with DCM (5x) to remove all traces of piperidine (piperidine can form adducts with Cys during cleavage).
-
Prepare Cleavage Cocktail (Reagent K modified):
-
Add cocktail (10 mL) to resin; shake for 2 hours.
-
Filter resin; collect filtrate.
-
Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (-20°C, 90 mL).
-
Centrifuge (3000 rpm, 10 min), decant ether, and dry pellet under nitrogen.
-
Result: Crude Linear Monomer H-Cys-Phe-OH .
-
Phase 2: Oxidative Dimerization (Solution Phase)
This step forms the disulfide bond between two monomer units.
-
Dissolution: Dissolve the crude linear peptide in 5% Acetic Acid / Water (pH ~4–5) at a concentration of 1 mg/mL.
-
Note: Low concentration favors intermolecular dimerization over aggregation.
-
-
Oxidation: Add DMSO to a final concentration of 20% (v/v).
-
Example: For 80 mL peptide solution, add 20 mL DMSO.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Monitoring: Use Ellman’s Reagent (DTNB).
-
Take 50 µL aliquot + 100 µL Ellman's buffer.
-
Yellow color = Free thiol (Reaction incomplete).
-
Clear/Colorless = Disulfide formed (Reaction complete).
-
-
-
Workup:
-
Lyophilize directly (DMSO will sublime, though slowly).
-
Alternative: Dilute with water and load onto Prep-HPLC.
-
Phase 3: Purification & Analysis
Purification (Prep-HPLC)
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 45 minutes. (Hydrophobic Phe residues may require higher organic content).
Analytical Validation
-
ESI-MS:
-
Monomer (H-Cys-Phe-OH): Calc MW = 268.3 Da.
-
Target Dimer (M+H)+: Calc MW = 534.6 Da (approx).
-
Note: Disulfide formation results in loss of 2H (-2.016 Da).
-
-
HPLC Purity: Target >95% at 214 nm (peptide bond) and 254 nm (Phenylalanine absorption).
Visual Workflow (Graphviz)
Figure 1: Step-by-step synthesis workflow from resin loading to oxidative dimerization.[2][5][6][7][8]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield of Monomer | DKP formation at dipeptide stage. | Ensure 2-CTC resin is used.[2][5] Do not leave the deprotected Phe-Resin sitting in DMF; couple Cys immediately. |
| Racemization (D-Cys) | Base-catalyzed proton abstraction. | Switch from HBTU/DIEA to DIC/Oxyma . Reduce pre-activation time. |
| Incomplete Oxidation | pH too low (<3) or old DMSO. | Adjust pH to 5–6 with ammonium acetate. Use fresh DMSO. |
| t-Butyl Cys Adducts | Scavenger failure during cleavage. | Ensure DODT or EDT is present in cleavage cocktail. Do not use TIS alone. |
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
-
Tam, J. P., et al. (1991). Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications. Journal of the American Chemical Society.
-
Biotage Application Note. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[1]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on Trt and Cys protection).
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. digital.csic.es [digital.csic.es]
- 6. bachem.com [bachem.com]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Oxidative folding methods for Cys-Phe peptide dimerization
Application Note: Optimized Oxidative Folding Strategies for Hydrophobic Cys-Phe Peptide Dimerization
Executive Summary
The dimerization of peptides containing Cysteine (Cys) and Phenylalanine (Phe) motifs presents a unique physicochemical challenge. While the Cys residues require specific redox conditions to form disulfide bridges (cystine), the Phe residues drive rapid, non-covalent self-assembly via
This guide provides high-fidelity protocols to navigate this "tug-of-war" between covalent oxidation and hydrophobic collapse. We prioritize DMSO-assisted oxidation as the primary method due to its dual role as a solubilizing agent and a mild oxidant, ensuring high yields of the target dimer while suppressing amorphous aggregation.
Critical Parameters & Mechanistic Insight
Successful dimerization relies on controlling three variables: Solubility , pH , and Oxidation Potential .
The Mechanistic Challenge: Kinetic Traps
In aqueous buffers, hydrophobic Cys-Phe peptides often precipitate before they oxidize. The Phe-Phe interaction (
-
Goal: Maintain the peptide in a monomeric or soluble state long enough for the disulfide bond to form.
-
Solution: Use organic co-solvents (DMSO, Acetonitrile) to disrupt
-stacking during the oxidation phase.
Table 1: Comparative Oxidation Methods
| Method | Reaction Time | Specificity | Risk Profile | Best For |
| DMSO-Assisted | 30 min – 4 hrs | High | Low (Prevents aggregation) | Hydrophobic peptides (Cys-Phe) |
| Air (Basic pH) | 12 – 72 hrs | Moderate | High (Precipitation risk) | Highly soluble, hydrophilic peptides |
| Iodine ( | < 15 min | Low | Moderate (Over-oxidation) | Rapid synthesis; Acm-deprotection |
| GSH/GSSG | 12 – 24 hrs | High | Low (Thermodynamic control) | Complex folding (3+ disulfides) |
Detailed Protocols
Protocol A: DMSO-Assisted Oxidation (Recommended)
Rationale: Dimethyl sulfoxide (DMSO) acts as a mild oxidant (accepting protons) and a chaotropic solvent, preventing premature hydrophobic collapse. This method is pH-independent between 3 and 8, though slightly basic conditions accelerate the rate.[1]
Reagents:
-
Lyophilized Cys-Phe peptide
-
HPLC-grade DMSO
-
Ammonium Bicarbonate (
) buffer (0.1 M, pH 8.0) or 0.1% Acetic Acid (for acidic start)
Workflow:
-
Solubilization: Dissolve the peptide fully in 100% DMSO to a concentration of 10–20 mg/mL. Note: This step ensures all pre-existing aggregates are dissociated.
-
Dilution/Oxidation: Slowly add the peptide-DMSO stock to the aqueous buffer (pH 8.0) to reach a final peptide concentration of 0.5 – 1.0 mg/mL and a final DMSO concentration of 20% (v/v) .
-
Critical: Do not add buffer to the peptide; add peptide to the buffer to avoid transient high concentrations.
-
-
Incubation: Stir the solution in an open vessel (allowing air exchange) at Room Temperature (20–25°C).
-
Time: Typically complete in 1–4 hours.
-
-
Monitoring: Check progress via Ellman’s Test (see Protocol C) or HPLC every 30 minutes.
-
Quenching/Isolation: Acidify with Trifluoroacetic Acid (TFA) to pH < 3. Proceed directly to Prep-HPLC or lyophilization.
Protocol B: Iodine ( ) Rapid Oxidation
Rationale: For sequences where speed is critical or when removing acetamidomethyl (Acm) protecting groups simultaneously. Warning: Avoid if peptide contains Tyr, Met, or Trp unless specific scavengers are used, as
Reagents:
-
Iodine (
) solution (0.1 M in Methanol) -
Glacial Acetic Acid
-
Ascorbic Acid (1 M aqueous)
Workflow:
-
Dissolution: Dissolve peptide in a mixture of Acetic Acid/Water (1:1) or Methanol/Water (1:[2]1) at 1 mg/mL.[2]
-
Oxidation: While stirring rapidly, add the Iodine solution dropwise.
-
Endpoint: Continue adding until a persistent faint yellow color remains (indicating excess
).
-
-
Reaction: Stir for 10–15 minutes.
-
Quenching: Add 1 M Ascorbic Acid dropwise until the solution becomes colorless (reduction of excess iodine).
-
Isolation: Dilute with water and lyophilize or purify immediately.
Analytical Validation: Ellman’s Assay
To quantitatively verify dimerization, you must track the disappearance of free thiols.
Protocol C: Monitoring Free Thiols
-
Buffer: Prepare 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL buffer.
-
Assay:
-
Mix 50 µL of reaction aliquot + 950 µL Buffer + 20 µL DTNB solution.
-
Incubate 15 mins at RT.
-
Measure Absorbance at 412 nm .[3]
-
-
Calculation: A decrease in absorbance over time indicates disulfide formation.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired disulfide formation and the undesired hydrophobic aggregation, highlighting where DMSO intervenes.
Caption: Figure 1. Reaction pathway for Cys-Phe peptide dimerization. DMSO (Black) acts as a critical control agent, accelerating the green oxidation pathway while blocking the red aggregation pathway.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation | Hydrophobic collapse (Phe stacking) | Increase DMSO to 30-50%. Reduce peptide concentration to <0.5 mg/mL. |
| No Reaction | pH too low (Thiols protonated) | Adjust pH to 8.0–8.5 with |
| Multiple Peaks (HPLC) | Scrambling / Oligomerization | Peptide concentration too high. Dilute sample. Switch to GSH/GSSG buffer (1:10 ratio) to allow error correction. |
| +16 Da / +32 Da Mass Shift | Met/Trp Oxidation | Over-oxidation. Reduce reaction time. Degas buffers. Avoid Iodine; use DMSO under Argon if necessary. |
References
-
Tamamura, H., et al. (1995).[5] "Disulfide bond-forming reaction using a dimethyl sulfoxide/aqueous HCl system." International Journal of Peptide and Protein Research. Link
-
Annis, I., Hargittai, B., & Barany, G. (1997). "Disulfide Bond Formation in Peptides." Methods in Enzymology. Link
-
Thermo Fisher Scientific. "Ellman’s Reagent (DTNB) Protocol." Thermo Scientific Instructions. Link
-
Sigma-Aldrich. "Protocols for Cysteine-Containing Peptides: Iodine Oxidation." Technical Bulletins. Link
-
Gazit, E. (2007). "Self-assembled peptide nanostructures: the growth of a new class of nanomaterials."[6] Chemical Society Reviews. Link
Sources
Solvent-triggered self-assembly of Cystinyl-bis-phenylalanine
Application Note: Solvent-Triggered Self-Assembly of Cystinyl-bis-Phenylalanine
Executive Summary
This guide details the protocol for inducing the self-assembly of Cystinyl-bis-phenylalanine (and its derivatives, such as N,N'-di-Boc-L-cystinyl-bis-L-phenylalanine) into stable supramolecular hydrogels. Unlike standard polymeric gels, this system relies on low-molecular-weight (LMW) peptide gelators that assemble via non-covalent interactions (
The core mechanism utilized here is the Solvent-Switch Method (Solvent-Triggered Assembly). By dissolving the peptide in a water-miscible organic solvent (e.g., DMSO or HFIP) and diluting it with an aqueous phase, we manipulate the solvent polarity to force hydrophobic collapse, driving the formation of amyloid-like nanofibrils that entrap water.
Key Application: This system is Redox-Responsive . The disulfide bond within the cystine core can be cleaved by reducing agents (e.g., Glutathione, DTT), triggering gel disassembly and payload release, making it ideal for targeted drug delivery in high-GSH environments (e.g., tumor microenvironments).
Scientific Mechanism
The self-assembly of Cystinyl-bis-phenylalanine is governed by a delicate balance of solvophobic and solvophilic forces.
-
The Driving Force (
Stacking): The phenylalanine (Phe) residues provide aromatic rings that stack efficiently in aqueous environments. This interaction is the primary thermodynamic driver for fibril elongation. -
The Constraint (Disulfide Bridge): The central cystine unit acts as a geometric constraint (a "hinge"), orienting the Phe arms to favor
-sheet formation over random aggregation. -
The Trigger (Solvent Switch):
-
Initial State (Organic Solvent): The peptide is fully solvated; monomers or small oligomers exist in a random coil or helical state.
-
Triggered State (Water Addition): Water acts as a non-solvent for the hydrophobic Phe domains. Rapid increase in interfacial tension forces the Phe residues to cluster (hydrophobic collapse), initiating nucleation and growth of nanofibers.
-
Pathway Diagram: Molecular Assembly & Disassembly
Caption: Figure 1. The structural evolution from solvated monomer to hydrogel via solvent-switching, and subsequent disassembly via reduction of the disulfide bond.
Material Specifications
| Component | Specification | Role |
| Peptide Gelator | N,N'-di-Boc-L-cystinyl-bis-L-phenylalanine (or free amine variant) | Self-assembling building block. Purity >95% required. |
| Primary Solvent | DMSO (Dimethyl sulfoxide) or HFIP (Hexafluoroisopropanol) | Solubilizes the hydrophobic peptide. DMSO is preferred for biological compatibility. |
| Trigger Solvent | Ultra-pure Water (Milli-Q, 18.2 MΩ·cm) or PBS (pH 7.4) | Induces assembly.[1] pH buffering is critical if using free-amine peptides. |
| Reducing Agent | DTT (Dithiothreitol) or GSH (Glutathione) | Used only for disassembly/release studies. |
Detailed Protocol: Solvent-Switch Assembly
Safety Note: HFIP is volatile and corrosive. DMSO penetrates skin. Perform all dissolution steps in a fume hood.
Step 1: Stock Solution Preparation
-
Weigh 5.0 mg of Cystinyl-bis-phenylalanine powder into a glass vial.
-
Add 100 µL of DMSO (or HFIP).
-
Vortex for 30 seconds or sonicate for 1 minute until the solution is perfectly clear and colorless.
-
Expert Insight: If the solution remains cloudy, the peptide is not fully dissolved. Aggregates present at this stage will act as defects, leading to precipitation rather than gelation.
-
Step 2: The Solvent Trigger (Gelation)
-
Prepare 900 µL of Ultra-pure water (or PBS) in a separate vial.
-
Crucial Step: Rapidly inject the peptide stock solution (100 µL) into the water phase.
-
Note: The final concentration will be 0.5 wt% (5 mg/mL) with a solvent ratio of 10:90 (DMSO:Water).
-
-
Do not vortex after injection. Gently swirl once to mix, then leave undisturbed.
-
Why? Excessive shear force during the nucleation phase (first 10-60 seconds) can fracture growing fibrils, resulting in a weak precipitate instead of a self-supporting gel.
-
Step 3: Aging and Stabilization
-
Seal the vial to prevent solvent evaporation.
-
Allow the system to rest at room temperature (25°C) for 30 minutes to 2 hours .
-
Validation (Inversion Test): Invert the vial upside down. If the material does not flow, a self-supporting hydrogel has formed.
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow for the solvent-switch hydrogelation method.
Characterization & Validation
To ensure scientific integrity, the gel must be characterized beyond the simple inversion test.
A. Rheology (Mechanical Strength)
-
Protocol: Use a parallel plate geometry (20mm or 25mm). Perform a Time Sweep immediately after mixing to monitor gelation kinetics.
-
Expected Data: The Storage Modulus (
) should exceed the Loss Modulus ( ) by at least an order of magnitude ( ). Typical values for these peptides range from 1 kPa to 10 kPa depending on concentration.
B. Morphology (TEM/SEM)
-
Protocol: Place a droplet of the gel on a carbon-coated copper grid. Wick away excess liquid after 1 minute. Stain with 2% Uranyl Acetate for 30 seconds.
-
Expected Data: You should observe a dense network of entangled nanofibers (width: 10–50 nm). Spherical aggregates indicate failed gelation (often due to slow triggering or low concentration).
C. Redox Responsiveness (Disassembly Test)
-
Protocol: Layer 500 µL of PBS containing 10 mM DTT or Glutathione (GSH) on top of the formed gel.
-
Observation: The gel should degrade into a sol (liquid) state within 2–24 hours, releasing any encapsulated cargo. This validates the integrity of the disulfide bridge mechanism.
Application Note: Drug Encapsulation
For researchers developing drug delivery systems (DDS):
-
Co-Assembly: Dissolve hydrophobic drugs (e.g., Doxorubicin, Curcumin) in the organic stock solution with the peptide.
-
Trigger: When water is added, the drug is physically entrapped within the hydrophobic cores of the nanofibers.
-
Release: The release profile will be diffusion-controlled initially, followed by a burst release upon exposure to reducing environments (e.g., tumor cells with high GSH).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Precipitation (White Flakes) | Mixing too vigorous during injection. | Inject fast, but do not vortex. Allow static rest. |
| Phase Separation | Peptide concentration too low (<0.3 wt%). | Increase peptide concentration to reach Critical Gelation Concentration (CGC). |
| Slow Gelation (>4 hrs) | High organic solvent ratio. | Keep DMSO/HFIP content <10% of total volume. |
| Gel is Opaque | Macroscopic aggregation. | This is common for amyloid gels. If transparency is required, reduce concentration or switch to HFIP. |
References
-
Mechanism of Peptide Self-Assembly: Gazit, E. (2003). Use of dipeptide–nanotubes for nanotechnology.[2] The FASEB Journal. (Foundational work on Phe-Phe assembly).
-
Solvent-Switch Protocols: Mahler, A., et al. (2006). Rigid, Self-Assembled Hydrogel Composed of a Modified Aromatic Dipeptide.[2] Advanced Materials. (Describes the Fmoc-FF solvent switch, applicable here).
-
Cystine-Based Redox Gels: Zhang, Y., et al. (2009). Supramolecular Hydrogels Based on L-Cystine Derivatives. Chemistry – A European Journal.
-
Redox-Responsive Drug Delivery: Gyarmati, B., et al. (2013). Reversible Disulphide Formation in Polymer Networks: A Versatile Functional Group from Synthesis to Applications. European Polymer Journal.
Sources
Enzymatic Stability Profiling of Cys-Phe Disulfide Dimers
Application Note & Protocol Guide
Abstract
Cystine-Phenylalanine (Cys-Phe) disulfide dimers represent a critical class of peptidomimetics, widely utilized in self-assembling hydrogels, antibody-drug conjugates (ADCs), and prodrug linkers. Their therapeutic efficacy hinges on a precise stability profile: robust circulation stability (to prevent premature release) and rapid intracellular degradation (to trigger payload release). This guide details the protocols for assessing the enzymatic stability of Cys-Phe dimers, distinguishing between reductive cleavage (disulfide bond scission via GSH/Reductases) and proteolytic hydrolysis (peptide backbone cleavage via Chymotrypsin/Cathepsins).
Mechanistic Background
The Cys-Phe dimer contains two distinct "degradation switches":
-
The Disulfide Bridge (-S-S-): Susceptible to nucleophilic attack by thiols (e.g., Glutathione). While often termed "chemical" reduction, in vivo this is enzymatically regulated by the Thioredoxin/Glutathione Reductase systems which maintain the high cytosolic reductive potential.
-
The Peptide Backbone (Cys-Phe): The Phenylalanine residue introduces a large hydrophobic side chain, making the adjacent peptide bond a prime target for Chymotrypsin (digestive/systemic) and Cathepsin B (lysosomal).
Understanding the interplay between these two pathways is essential for predicting in vivo behavior.
Degradation Pathway Logic
The following diagram illustrates the competing degradation pathways for a Cys-Phe dimer.
Figure 1: Dual degradation pathways. The primary intracellular trigger is often reductive (Green), followed by proteolytic breakdown of the monomers (Red).
Materials & Equipment
Reagents
-
Test Compound: Cys-Phe Disulfide Dimer (purity >95%).
-
Enzymes:
- -Chymotrypsin (from bovine pancreas, TLCK-treated to inhibit trypsin).
-
Cathepsin B (human recombinant, requires activation).
-
Reductants: L-Glutathione reduced (GSH).
-
Biological Matrices: Pooled Human Plasma (sodium heparin or EDTA).
-
Quenching Agents:
-
For Proteolysis: 1% Formic Acid in Acetonitrile.
-
For Reduction: N-Ethylmaleimide (NEM) or Iodoacetamide (IAM) (to alkylate free thiols and prevent re-oxidation).
-
Instrumentation
-
LC-MS/MS: Triple Quadrupole or Q-TOF (e.g., Agilent 6400 series or SCIEX TripleTOF).
-
Column: C18 Reverse Phase (e.g., Waters XBridge Peptide, 3.5 µm, 130Å).
-
Thermomixer: Capable of 37°C incubation with agitation.
Protocol 1: Reductive Stability Assay (Cytosolic Simulation)
This assay determines if the disulfide bond survives the extracellular environment (low GSH) and cleaves in the cytosol (high GSH).
Principle
The dimer is incubated with physiological concentrations of Glutathione (GSH). The appearance of the monomer (reduced form) is monitored. Critical Step: You must alkylate the free thiols immediately upon sampling to prevent the monomer from re-dimerizing during analysis.
Step-by-Step Procedure
-
Preparation:
-
Prepare a 10 mM stock of Cys-Phe Dimer in DMSO.
-
Prepare GSH buffers:
-
Extracellular mimic: 10 µM GSH in PBS (pH 7.4).
-
Intracellular mimic: 10 mM GSH in PBS (pH 7.4).
-
-
-
Incubation:
-
Dilute Cys-Phe Dimer to 10 µM in both GSH buffers.
-
Incubate at 37°C in a thermomixer (500 rpm).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 60, 120, 240 min.
-
Aliquot 50 µL of reaction mixture.
-
-
Quenching & Alkylation (CRITICAL):
-
Add 50 µL of 100 mM NEM (N-Ethylmaleimide) in 50:50 Acetonitrile:Water.
-
Note: Acid quenching alone is insufficient for thiols; NEM permanently "caps" the reduced cysteine, allowing you to quantify the monomer mass (Monomer + NEM mass).
-
-
Analysis:
-
Inject 10 µL onto LC-MS.
-
Monitor transitions for:
-
Parent Dimer (
). -
Capped Monomer (
).
-
-
Protocol 2: Proteolytic Stability (Chymotrypsin & Plasma)
This assay assesses the stability of the peptide backbone against enzymes that target the Phenylalanine residue.
Principle
Chymotrypsin preferentially cleaves the peptide bond on the carboxyl side of Phenylalanine. Stability here dictates the "shelf-life" of the molecule in the GI tract or blood.
Step-by-Step Procedure
-
Enzyme Preparation:
-
Chymotrypsin: Dissolve to 10 units/mL in 50 mM Tris-HCl, 10 mM CaCl
, pH 7.8. -
Plasma: Thaw pooled human plasma at 37°C. Centrifuge at 3000 x g to remove particulates.
-
-
Incubation:
-
Enzyme Arm: Add Cys-Phe dimer (final 10 µM) to Chymotrypsin solution.
-
Plasma Arm: Spike Cys-Phe dimer (final 10 µM) into 100% Plasma.
-
Incubate at 37°C.
-
-
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240 min, 24 hr.
-
Aliquot 50 µL.[1]
-
-
Quenching:
-
Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid .
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant.[1]
-
Dilute 1:1 with water (to reduce solvent strength) before LC-MS injection.
-
Monitor for the specific cleavage fragment (e.g., Free Phenylalanine or Cys-Phe monomer if the disulfide remains intact).
-
Analytical Workflow & Data Processing
LC-MS Parameters (Example)
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: ESI Positive Mode.
Data Calculation
Calculate the remaining percentage of the parent dimer at each time point:
Determine the metabolic half-life (
Results Summary Table
| Assay Condition | Relevant Compartment | Expected Outcome (Stable Dimer) | Expected Outcome (Labile Dimer) |
| GSH (10 µM) | Plasma / Extracellular | >95% remaining at 24h | <80% remaining (Premature reduction) |
| GSH (10 mM) | Cytosol / Lysosome | <50% remaining at 2h | Rapid degradation ( |
| Chymotrypsin | GI Tract / Tissue | Stable (if steric hindrance high) | Rapid cleavage of Phe-bond |
| Human Plasma | Systemic Circulation |
Troubleshooting & "Watch-Outs"
-
Disulfide Scrambling: In plasma, the Cys-Phe dimer may exchange with Albumin-Cys34. If you see a loss of parent but no increase in monomer, check for Albumin-Dimer adducts (requires high-mass deconvolution).
-
NEM Efficiency: If the NEM alkylation is too slow, the monomer will re-oxidize back to dimer in the autosampler, leading to false "stability" data. Always prepare NEM fresh.
-
Solubility: Cys-Phe dimers (especially if capped with hydrophobic groups) can precipitate in aqueous buffers. Ensure <1% DMSO is present to maintain solubility without denaturing the enzymes.
References
- Title: Stability of Peptides and Proteins in Plasma and Serum.
-
Disulfide Bond Analysis
-
Glutathione Redox Chemistry
- Title: Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Hydrogel Degradation Context
Sources
Troubleshooting & Optimization
Preventing racemization during Cys-Phe peptide synthesis
Ticket ID: #CP-RAC-001
Subject: Prevention of Racemization during Cysteine-Phenylalanine (Cys-Phe) Coupling Status: Open Assigned Specialist: Senior Application Scientist
Introduction
You have reached the Advanced Peptide Synthesis Support Center. This guide addresses a high-priority issue: Racemization of Cysteine during Cys-Phe sequence assembly.
The Cys-Phe motif presents a "perfect storm" for stereochemical loss. Cysteine is one of the most racemization-prone amino acids (second only to Histidine) due to the high acidity of its
This guide provides the mechanistic root cause, a diagnostic workflow, and three validated protocols to ensure enantiomeric purity.
Module 1: Critical Mechanism Analysis
To prevent racemization, you must understand how it happens. In Cys-Phe synthesis, two primary mechanisms are at play, both driven by base-mediated proton abstraction.
The Mechanism of Failure
-
Direct Enolization: The base (e.g., DIEA) abstracts the
-proton of the activated Cysteine, forming a planar enolate that can reprotonate from either side. -
5(4H)-Oxazolone Formation: The carbonyl oxygen of the Fmoc group attacks the activated carboxyl carbon, forming a cyclic oxazolone. This intermediate is highly susceptible to base-catalyzed tautomerization, leading to rapid loss of chirality.
Why Cys-Phe is unique:
The electron-withdrawing effect of the sulfur atom (even when protected with Trityl) increases the acidity of the
Visualizing the Pathway
The following diagram illustrates the danger zone during activation.
Figure 1: The dual pathways of Cysteine racemization. Note that base presence significantly accelerates the path toward the inactive D-isomer.
Module 2: Troubleshooting Workflow
Use this decision matrix to determine the correct intervention for your specific synthesis setup.
Figure 2: Diagnostic workflow for identifying the source of racemization based on sequence position and chemistry.
Module 3: Protocol Library
Comparative Data: Coupling Reagents
The choice of coupling reagent is the single most critical factor.
| Coupling Reagent | Base Required? | Racemization Risk (Cys) | Recommendation |
| HATU / DIEA | Yes | High (10-20%) | ⛔ AVOID |
| HBTU / DIEA | Yes | High (5-15%) | ⛔ AVOID |
| DIC / HOBt | No | Moderate (< 2%) | ⚠️ Acceptable |
| DIC / Oxyma | No | Low (< 0.5%) | ✅ PREFERRED |
| Sym-Collidine | Yes (Weak) | Low (< 1%) | ✅ Use if base is mandatory |
Protocol A: Base-Free DIC/Oxyma Coupling (The Gold Standard)
Use this for standard stepwise synthesis where Cys is coupled to Phe-Resin.
Theory: Eliminating the tertiary amine (DIEA/NMM) removes the primary driver of proton abstraction. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates a highly reactive but less basic active ester than HOBt.
Reagents:
-
Fmoc-Cys(Trt)-OH (0.2 M in DMF)
-
Oxyma Pure (0.2 M in DMF)
-
DIC (Diisopropylcarbodiimide) (0.2 M in DMF)
Step-by-Step:
-
Dissolve: Dissolve Fmoc-Cys(Trt)-OH and Oxyma Pure in DMF.
-
Pre-activation: Add DIC to the mixture.
-
Critical: Allow to pre-activate for only 2 minutes .[1] Extended pre-activation of Cys increases racemization.
-
-
Coupling: Add the mixture immediately to the resin-bound Phenylalanine (H-Phe-Resin).
-
Reaction Time: Allow to react for 60 minutes at Room Temperature (25°C) .
-
Warning: Do NOT use microwave heating above 50°C for this step.
-
-
Wash: Drain and wash with DMF (3x) and DCM (3x).
Protocol B: Microwave-Assisted Synthesis (Modified)
Use this only if you are using an automated microwave synthesizer (e.g., CEM Liberty Blue).
Theory: High temperatures (75-90°C) used in standard microwave protocols promote rapid racemization of Cys. We must use a "cold cycle" for Cys.
Parameters:
-
Temperature: 50°C (Maximum) or Room Temperature.
-
Power: Low wattage (if heating).
-
Base: Sym-collidine (TMP) instead of DIEA. Collidine is a sterically hindered base that is less likely to abstract the
-proton.
Step-by-Step:
-
Programming: Set the instrument to a specific "Cys Cycle" for the Cys-Phe coupling step.
-
Reagents: Use DIC (0.5 M) and Oxyma Pure (0.5 M).
-
Base: If the instrument requires a base line, replace DIEA with 0.1 M Sym-collidine in DMF.
-
Cycle:
-
Add Amino Acid/Oxyma/DIC.[2]
-
Ramp to 50°C over 2 minutes.
-
Hold at 50°C for 4 minutes.
-
Alternatively: 15 minutes at Room Temperature (No microwave).
-
Protocol C: The "Cheat Code" (Dipeptide Building Blocks)
Use this if Protocol A fails or if enantiomeric purity must be >99.9%.
Theory: By coupling a pre-formed, purified dipeptide (Fmoc-Cys(Trt)-Phe-OH), you shift the activation risk away from the Cysteine. The activation now happens on the Phenylalanine carboxyl group, which is not prone to racemization.
Reagents:
-
Fmoc-Cys(Trt)-Phe-OH (Commercially available or synthesized in solution phase).
Step-by-Step:
-
Purchase/Synthesize: Acquire the dipeptide unit. Ensure the Cys is N-terminally protected (Fmoc) and the Phe is C-terminally free.
-
Coupling: Treat this block as a single amino acid.
-
Activation: You can safely use HATU/DIEA or DIC/Oxyma to couple this dipeptide to the resin-bound peptide (Sequence
).-
Note: Since you are activating the Phe-COOH, Cys is protected and safe from racemization.
-
Module 4: FAQ & Edge Cases
Q1: Can I use Trityl-OH (Trt) protection to stop racemization completely? A: No. While Trityl is bulky and provides some steric shielding, it does not prevent base-catalyzed proton abstraction. It is better than Acetamidomethyl (Acm), but chemistry (Protocol A) matters more than the protecting group.
Q2: I see a "doublet" peak in my HPLC. Is this racemization? A: Likely, yes. In a Cys-Phe peptide, D-Cys-L-Phe and L-Cys-L-Phe are diastereomers. They will have different retention times on a standard C18 reverse-phase column. To confirm, synthesize a small standard of the intentional D-Cys analog and co-inject.
Q3: What if Cys is at the C-terminus (attached to resin)? A: This is the most dangerous configuration. Repeated exposure to 20% Piperidine (during Fmoc removal of subsequent amino acids) will racemize the C-terminal Cys over time.
-
Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . This resin is extremely steric and prevents the base from attacking the C-terminal Cys. Avoid Wang resin for C-terminal Cys.
Q4: Why is Sym-collidine better than DIEA?
A: Sym-collidine (2,4,6-trimethylpyridine) is a weaker base than DIEA and is sterically hindered. It is strong enough to neutralize the acidity of Oxyma/HOBt but too bulky/weak to effectively abstract the
References
-
Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 118(1), 21-69. Link
-
El-Faham, A., & Albericio, F. (2011).[3] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394-9403. Link
-
Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 13(3), 143-148. Link
-
Han, Y., et al. (2004). "Synergistic Effect of Pseudoproline and Hmb Backbone Protection in the Synthesis of Difficult Sequences." Journal of Organic Chemistry, 69, 1362. Link
Sources
Navigating the Critical Juncture of Self-Assembly: A Technical Guide to Resolving Precipitation and Gelation in Cystinyl-bis-phenylalanine
Welcome to the technical support center for Cystinyl-bis-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this unique peptide derivative. The self-assembly of Cystinyl-bis-phenylalanine is a delicate process, finely balanced between the formation of a desirable hydrogel and undesirable precipitation. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve consistent and reproducible results in your experiments.
Understanding the Dichotomy: Gelation vs. Precipitation
Cystinyl-bis-phenylalanine, a molecule comprised of two phenylalanine residues linked by a cystine disulfide bond, possesses the intrinsic ability to self-assemble in aqueous environments. This process is primarily driven by a combination of non-covalent interactions:
-
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues interact with each other, providing a major driving force for aggregation.[1][2]
-
Hydrophobic Interactions: The nonpolar phenylalanine side chains tend to minimize contact with water, further promoting self-assembly.[3]
-
Hydrogen Bonding: The amide bonds of the peptide backbone and the terminal carboxyl and amino groups can form hydrogen bonds, contributing to the stability of the assembled structures.
-
Disulfide Bond Dynamics: The central cystine linkage provides a covalent constraint, influencing the overall molecular conformation and playing a critical role in the architecture of the self-assembled network.
The ultimate fate of this self-assembly process—a well-ordered, solvent-entrapping hydrogel or a disordered, solid precipitate—is dictated by a delicate interplay of kinetic and thermodynamic factors. Rapid, uncontrolled aggregation often leads to precipitation, where the molecules crash out of solution. In contrast, a slower, more ordered assembly process allows for the formation of a fibrillar network that can immobilize the solvent, resulting in a hydrogel.[4]
Troubleshooting Guide: From Precipitate to Hydrogel
This section addresses common issues encountered during the handling and self-assembly of Cystinyl-bis-phenylalanine, providing causative explanations and actionable solutions.
Issue 1: Immediate Precipitation Upon Dissolution or pH Adjustment
Question: I'm observing immediate cloudiness and precipitation as soon as I try to dissolve my lyophilized Cystinyl-bis-phenylalanine powder or when I adjust the pH of the solution. What's going wrong?
Answer: This is a classic sign of rapid, uncontrolled aggregation where the rate of self-assembly far exceeds the rate of organized fibril formation. Several factors can contribute to this phenomenon:
-
High Initial Concentration: Dissolving the peptide at a concentration that is significantly above its critical gelation concentration (CGC) under suboptimal conditions can lead to immediate precipitation.
-
Rapid pH Shift: A sudden and drastic change in pH can induce a rapid change in the charge state of the peptide's terminal groups, leading to strong electrostatic interactions that drive rapid aggregation.[5] For phenylalanine-containing peptides, the ionization state is crucial for controlling self-assembly.[6][7]
-
Inappropriate Solvent: While water is the primary solvent for hydrogel formation, the initial dissolution of a hydrophobic peptide like Cystinyl-bis-phenylalanine can be challenging. Direct dissolution in an aqueous buffer at neutral pH might not be feasible.
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Concentration | Start with a lower peptide concentration and gradually increase it. Determine the critical gelation concentration (CGC) for your specific conditions. | Working below or near the CGC allows for more controlled self-assembly, favoring fibril elongation over amorphous aggregation. |
| pH Adjustment | Employ a gradual pH adjustment method. A common technique is the use of glucono-δ-lactone (GdL), which slowly hydrolyzes to gluconic acid, leading to a gradual and uniform decrease in pH.[8] | A slow pH transition allows the peptide molecules to organize into a fibrillar network rather than randomly aggregating due to sudden charge neutralization. |
| Initial Dissolution | Dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., DMSO, HFIP) before adding the aqueous buffer. Alternatively, dissolve the peptide in an alkaline solution (e.g., using dilute NaOH) where it is more soluble due to deprotonation of the carboxylic acid groups, and then initiate gelation by gradual pH reduction.[8] | This "solvent-switching" or "pH-trigger" method ensures the peptide is fully solvated before initiating the self-assembly process, preventing the formation of initial aggregates that can seed precipitation. |
Experimental Workflow: pH-Triggered Gelation of Cystinyl-bis-phenylalanine
Caption: Workflow for pH-triggered hydrogelation.
Issue 2: Gel Forms Initially But Then Collapses or Precipitates Over Time
Question: My Cystinyl-bis-phenylalanine solution forms a gel, but after a few hours or days, it becomes cloudy and I see a precipitate at the bottom. Why is my gel unstable?
Answer: This indicates that the initial hydrogel is a kinetically trapped, metastable state, and it is slowly transitioning to a more thermodynamically stable, crystalline precipitate. Phenylalanine and its derivatives have a known tendency to form crystalline structures.[9]
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature Control | Maintain a constant and optimized temperature during gelation and storage. Avoid temperature fluctuations. | Temperature affects both the solubility of the peptide and the kinetics of self-assembly. Fluctuations can disrupt the delicate balance required for a stable gel network. |
| Ionic Strength | Optimize the ionic strength of your buffer. Small amounts of salt can sometimes screen electrostatic repulsion and promote fibrillization, but high salt concentrations can lead to "salting out" and precipitation. | The electrostatic environment plays a crucial role in modulating the intermolecular interactions that govern self-assembly. |
| Peptide Purity | Ensure the purity of your Cystinyl-bis-phenylalanine. Impurities can act as nucleation sites for crystallization or disrupt the formation of a uniform fibrillar network. | High-purity starting material is essential for reproducible self-assembly. Consider re-purifying your peptide if you suspect contamination.[10] |
| Inclusion of Additives | Consider the addition of small molecule additives or co-solvents that can modulate the self-assembly process and stabilize the hydrogel network. | Certain additives can interact with the peptide and influence the kinetics and thermodynamics of self-assembly, favoring the hydrogel state. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the disulfide bond in the gelation of Cystinyl-bis-phenylalanine?
The disulfide bond in cystine acts as a covalent linker, pre-organizing the two phenylalanine moieties. This can influence the geometry of self-assembly and the resulting network structure. Furthermore, the disulfide bond can be redox-active. Under reducing conditions, the disulfide can be cleaved to form two Cysteine-phenylalanine molecules, which will have different self-assembly properties and may lead to gel dissolution. This redox-responsiveness can be a desirable property for controlled release applications.
Q2: How can I characterize the difference between a precipitate and a hydrogel?
A simple "inversion test" is the first step: a hydrogel is a solid-like material that will not flow when the vial is inverted. A precipitate is a solid that has settled out of a liquid phase. For more rigorous characterization, techniques such as rheology can be used to measure the mechanical properties (storage and loss moduli) of the hydrogel.[11] Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the fibrillar network of a hydrogel versus the amorphous or crystalline nature of a precipitate.
Q3: Can I use sonication to aid in the dissolution of Cystinyl-bis-phenylalanine?
Sonication can be a useful tool to break up small aggregates and aid in initial dissolution. However, prolonged or high-power sonication can also introduce energy into the system that may promote uncontrolled aggregation or even potentially damage the peptide. If you use sonication, do so sparingly and in a controlled manner, for example, in a cooled water bath.
Q4: My peptide was synthesized with a trifluoroacetic acid (TFA) counterion. Could this be affecting gelation?
Yes, residual TFA from synthesis and purification can significantly impact the pH of your solution and act as a counterion, influencing the self-assembly process. It is good practice to either remove residual TFA by lyophilizing from a dilute HCl solution or to perform a salt exchange to a more biocompatible counterion if TFA is found to be problematic.
Logical Relationship: Factors Influencing Self-Assembly Outcome
Caption: Interplay of factors determining gelation vs. precipitation.
References
-
Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022). MDPI. Retrieved from [Link]
-
Impact of Gelation Method on Thixotropic Properties of Phenylalanine-Derived Supramolecular Hydrogels. (2020). ACS Publications. Retrieved from [Link]
-
The possible formation mechanism of L‐Phenylalanine hydrogel. ResearchGate. Retrieved from [Link]
-
Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. (2019). PubMed Central. Retrieved from [Link]
-
Solvent-Induced Transient Self-Assembly of Peptide Gels: Gelator–Solvent Reactions and Material Properties Correlation. (2023). ACS Publications. Retrieved from [Link]
-
UV‐vis spectra comparison L‐Phenylalanine and L‐Phenylalanine hydrogel. ResearchGate. Retrieved from [Link]
-
Mechanisms and influencing factors of peptide hydrogel formation and biomedicine applications of hydrogels. Royal Society of Chemistry. Retrieved from [Link]
-
Self-assembly of L-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. ResearchGate. Retrieved from [Link]
-
Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2023). PubMed Central. Retrieved from [Link]
-
Reinforcement of phenylalanine-based supramolecular hydrogels by hybridizing poly(N-isopropylacrylamide) nanogels. ResearchGate. Retrieved from [Link]
-
Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. (2023). PubMed Central. Retrieved from [Link]
-
Spectroscopic Investigation of Hydrogels Formed from Phenylalanine. ResearchGate. Retrieved from [Link]
-
Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine. (2024). PubMed Central. Retrieved from [Link]
-
Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. Biophysical Journal. Retrieved from [Link]
-
Hydrogels from Supersaturated Phenylalanine Solutions: Preparation and Characterization. ResearchGate. Retrieved from [Link]
-
Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2023). PubMed. Retrieved from [Link]
-
pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. National Institutes of Health. Retrieved from [Link]
-
a) Schematic depiction of the formation of disulfide‐rich peptide... ResearchGate. Retrieved from [Link]
-
Effect of Solvent on the Self-Assembly of Dialanine and Diphenylalanine Peptides. (2015). ACS Publications. Retrieved from [Link]
-
Why does the precipitation of tripeptide not appear when wang resin is used? ResearchGate. Retrieved from [Link]
-
Peptide- and Protein-Based Hydrogels. (2013). ACS Publications. Retrieved from [Link]
-
Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. (2019). RSC Publishing. Retrieved from [Link]
-
Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. Retrieved from [Link]
-
Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. (2018). ACS Publications. Retrieved from [Link]
Sources
- 1. Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions During Cys-Phe Peptide Oxidation
This technical guide addresses the challenges of oxidative disulfide bond formation in peptides containing Cysteine (Cys) and Phenylalanine (Phe). While Phenylalanine itself is chemically robust against mild oxidation, its high hydrophobicity frequently drives non-covalent aggregation (π-π stacking), which sterically hinders proper Cys-Cys pairing, leading to intermolecular scrambling (dimerization) rather than the desired intramolecular cyclization.
Executive Summary
The Core Challenge: In Cys-Phe containing peptides, the primary "side reaction" is often physical rather than chemical. Phenylalanine residues promote hydrophobic clustering in aqueous oxidation buffers. This brings intermolecular Cysteines into proximity, favoring dimers/oligomers over the desired cyclic monomer. Furthermore, while Phe is resistant to iodination, aggressive oxidation protocols intended to overcome aggregation can damage sensitive residues (Met, Trp, Tyr).
Part 1: Diagnostic Decision Tree (Visual)
Before selecting a protocol, determine your peptide's risk profile using the logic flow below.
Figure 1: Decision matrix for selecting an oxidation strategy based on peptide solubility and residue sensitivity.
Part 2: Troubleshooting & FAQs
Q1: My LC-MS shows a mass shift of +16 Da or +32 Da after oxidation. Is my Phenylalanine oxidizing?
Diagnosis: Unlikely. Phenylalanine is chemically inert under standard disulfide formation conditions (DMSO, Air, Iodine).
Root Cause: This is almost certainly Methionine (Met) oxidation to sulfoxide (+16 Da) or Tryptophan (Trp) oxidation. If your sequence lacks Met/Trp, check for Cysteine over-oxidation to sulfinic acid (
-
If Met is present: Switch to DMSO oxidation at acidic pH (pH 3-4) or use the "Post-Oxidation Reduction" method: Perform cyclization, then treat with
/DMS to reduce Met(O) back to Met without breaking the disulfide bond [1].
Q2: I am getting mostly dimers (2M-2H) instead of the cyclic monomer (M-2H). Why?
Diagnosis: The "Hydrophobic Trap." Phe residues are stacking via π-π interactions, pulling two separate peptide chains together faster than the Cys residues can find each other intramolecularly. Solution:
-
High Dilution Principle: Run the reaction at
. -
Disrupt Aggregation: Add chaotropic agents (2M Urea or Guanidine HCl) or organic co-solvents (30-50% Acetonitrile or TFE) to the oxidation buffer. This solvates the Phe residues, allowing the peptide to adopt a random coil conformation that favors local Cys-Cys interaction [2].
Q3: Can I use Iodine ( ) for fast oxidation if I have Phenylalanine?
Diagnosis: Yes, but with caution.
Risk: While Phe is resistant to iodination compared to Tyr or His, high concentrations of
Part 3: Optimized Experimental Protocols
Protocol A: The "Phe-Safe" DMSO Method (Best for Hydrophobic Peptides)
Recommended for: Peptides with high Phe content, low solubility, or sensitive residues (Met/Trp).
Mechanism: DMSO acts as a mild oxidant (oxygen donor) while simultaneously solvating hydrophobic Phe residues, preventing precipitation.
Step-by-Step:
-
Dissolution: Dissolve the crude reduced peptide in a minimal amount of Acetic Acid or TFE (Trifluoroethanol) to ensure complete solubility.
-
Dilution: Dilute into the oxidation buffer:
-
Buffer: 0.1 M Ammonium Acetate (pH 6.5) or 5% Acetic Acid (pH 3-4 for Met-containing peptides).
-
Additive: 20% (v/v) DMSO.
-
Final Peptide Conc:
.
-
-
Reaction: Stir at room temperature (open vessel not required, DMSO is the oxidant).
-
Time: 12 to 24 hours. Monitor by HPLC.
-
-
Work-up: Do not evaporate DMSO (high boiling point). Load the diluted mixture directly onto a Prep-HPLC C18 column. The DMSO will elute in the void volume.
Protocol B: S-Trityl Deprotection & Oxidation (One-Pot)
Recommended for: Sequences where Cys is protected with Trityl (Trt) and you want to skip isolation of the free thiol.
Step-by-Step:
-
Cleavage: Treat resin-bound peptide with TFA/TIS/H2O to cleave the peptide and remove Trt groups. Precipitate with ether.
-
Dissolution: Dissolve the pellet in 50% Acetic Acid / 50% Water .
-
Oxidation: Add Iodine solution (0.1 M in MeOH) dropwise with vigorous stirring.
-
Endpoint: Stop when a faint yellow color persists for >1 minute.
-
-
Quenching: Add 1M Ascorbic Acid dropwise until the solution becomes colorless (reduces excess
to ). -
Purification: Inject directly onto HPLC.
Part 4: Data Summary & Comparative Analysis
| Feature | Air Oxidation | DMSO Oxidation | Iodine Oxidation |
| Speed | Slow (24-72h) | Moderate (12-24h) | Instant (<15 min) |
| Phe Aggregation Risk | High (Precipitation common) | Low (DMSO solubilizes) | Medium (Depends on solvent) |
| Side Reactions | Met Oxidation (slow) | Met Oxidation (if pH > 5) | Tyr/His Iodination (risk) |
| Suitability for Phe-Rich | Poor | Excellent | Good (in MeOH) |
Part 5: Mechanistic Visualization (Graphviz)
The following diagram illustrates the kinetic competition between the desired folding pathway and the Phe-mediated aggregation pathway.
Figure 2: Kinetic competition. High dilution and organic co-solvents block the lower pathway (Aggregation), favoring the upper pathway (Folding).
References
-
Tam, J. P., et al. (1991). "Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications." Journal of the American Chemical Society, 113(17), 6657-6662. Link
-
Annand, R. R., & Meldal, M. (2025). "Disulfide Formation Strategies in Peptide Synthesis." Journal of The American Chemical Society (Au).[1] (Contextual grounding from search results regarding modern disulfide strategies). Link
-
Albericio, F., et al. (2000). "Preparation and application of 5-(4-(9-fluorenyl)methyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides." International Journal of Peptide and Protein Research.[2] (Standard reference for cleavage/oxidation workflows). Link
-
Bachem Technical Guides. (2021). "Cysteine Derivatives and Disulfide Bond Formation." (Industry standard protocols for Cys handling). Link
Sources
Technical Support Center: Purification of Hydrophobic Disulfide Dipeptides
Current Status: Operational Ticket ID: PUR-HDP-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying hydrophobic disulfide dipeptides presents a "perfect storm" of chemical challenges. You are fighting two opposing forces: hydrophobicity , which demands strong organic solvents and often elevated temperatures to prevent aggregation/adsorption; and disulfide lability , which requires strict pH control and lower temperatures to prevent disulfide scrambling (disproportionation) or reduction.
This guide replaces generic protocols with a causality-driven troubleshooting system designed for high-value, difficult sequences (e.g., Fmoc-Cys(Trt)-Phe-OH dimers, Trp-Cys conjugates).
Module 1: The Gatekeeper – Solubility Strategy
The Core Problem: If your peptide is not fully dissolved as a monomer before injection, purification will fail. Hydrophobic dipeptides often form "gel-like" aggregates in aqueous buffers, leading to retention time shifts and ghost peaks.
Solubility Protocol: The "Step-Wise" Approach
Do not dump your sample directly into the mobile phase. Use this specific dissolution sequence:
-
Primary Solubilization (The "Disruptor"):
-
Dissolve the crude lyophilized powder in a minimal volume of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or DMSO .
-
Why? HFIP is a potent hydrogen-bond disruptor that breaks beta-sheet-like aggregates common in hydrophobic peptides.
-
-
Secondary Dilution (The "Compatibilizer"):
-
Dilute this concentrate with Acetonitrile (ACN) or Methanol (MeOH) .
-
-
Final Adjustment (The "Loader"):
-
Slowly add your aqueous mobile phase (Buffer A) containing 0.1% TFA .
-
Target: Final composition should match the starting conditions of your gradient (e.g., 5-10% ACN).
-
Check: If precipitation occurs immediately, your gradient starting point is too aqueous. Increase the %B in your starting gradient.
-
Visual Guide: Solubility Decision Tree
Caption: Logical workflow for solubilizing hydrophobic peptides without inducing precipitation or column fouling.
Module 2: Chromatographic Separation (RP-HPLC)
The Core Problem: Hydrophobic dipeptides stick aggressively to C18 columns (irreversible adsorption) and often co-elute with their disulfide isomers (homodimer vs. heterodimer).
Column Selection Strategy
For hydrophobic dipeptides, "standard" peptide protocols often fail.[1]
-
Stationary Phase: Switch from C18 to C8 or C4 .
-
Pore Size: For dipeptides, 100 Å is sufficient. (300 Å is for large proteins; dipeptides access the full surface area of 100 Å pores).
Mobile Phase & pH Control (Critical)
You must suppress disulfide scrambling (disulfide exchange).[4][5] This reaction is pH-dependent and driven by the thiolate anion (
-
Rule: Keep pH < 4.0 at all times.
-
Buffer A: Water + 0.1% TFA (pH ~2).
-
Avoid: Ammonium Acetate or Bicarbonate (pH 6-8). At neutral pH, free thiols (impurities) will attack the disulfide bond, causing "scrambling" (R1-S-S-R2
R1-S-S-R1 + R2-S-S-R2).
Data: Column Performance Comparison
| Parameter | C18 Column (Standard) | C8/C4 Column (Recommended) | Phenyl-Hexyl Column |
| Retention | Very Strong (Risk of carryover) | Moderate (Better recovery) | Alternative Selectivity |
| Peak Shape | Often broad/tailing for hydrophobics | Sharper, symmetrical | Good for aromatic peptides (Phe, Trp) |
| Isomer Separation | Good for hydrophobicity differences | Excellent for general purity | Best for pi-pi interaction differences |
| Recovery | < 70% (Loss to adsorption) | > 90% | > 85% |
Module 3: Disulfide Integrity & Post-Purification
The Core Problem: Your peptide is pure on the column, but degrades during fraction collection and lyophilization.
The "Quench and Dry" Protocol
-
Fraction Collection: Pre-load collection tubes with a small amount of dilute acetic acid if your mobile phase pH is > 4 (rare in RP-HPLC, but critical if using ammonium acetate).
-
Lyophilization:
-
Hydrophobic peptides in high % ACN can "bump" or melt during freeze-drying.
-
Step: Dilute fractions with water to reduce organic content < 20% before freezing, OR use a centrifugal evaporator (SpeedVac) to remove ACN before lyophilizing the aqueous residue.
-
-
Storage: Store as a lyophilized powder at -20°C under Argon. Disulfides are stable in solid state but rot in solution.
Visual Guide: Isomer Separation Logic
Caption: Separation logic for disulfide isomers. Heterodimers typically elute between the two homodimer impurities.
Troubleshooting Matrix (FAQ)
Q1: My peptide elutes as a broad hump or multiple undefined peaks.
-
Diagnosis: This is likely conformational interconversion or aggregation , not impurities.
-
Fix:
-
Temperature: Increase column temperature to 50-60°C . This speeds up the interconversion rate, merging split peaks into a single sharp peak. Note: Ensure pH is < 3 to prevent heat-induced disulfide scrambling.
-
Chaotropes: Add 1-2% Hexafluoro-2-propanol (HFIP) to Buffer A. This linearizes the peptide structure.
-
Q2: I see a "Ghost Peak" in my blank run after the sample.
-
Diagnosis: Carryover. Your hydrophobic peptide is sticking to the column or injector loop.
-
Fix:
-
Add a "Sawtooth" wash step at the end of every run (ramp to 95% B, hold 5 min, drop to 5% B, repeat).
-
Switch to a C4 column to reduce binding strength.
-
Q3: My mass spec shows the correct mass, but I have two peaks.
-
Diagnosis: Disulfide Isomers (scrambling) or Racemization.
-
Fix:
-
Check the mass carefully. If Mass = Target, it could be a D-amino acid impurity (racemization during synthesis) or a scrambled disulfide isomer.
-
Test: Collect both peaks, re-inject them separately. If they re-equilibrate into two peaks again, they are conformers (see Q1). If they remain stable as single peaks, they are isomers.
-
Q4: Recovery is terrible (< 50%). Where did my peptide go?
-
Diagnosis: It precipitated on the column or adsorbed irreversibly.
-
Fix:
-
Solubility Check: Did you filter the sample? If the filter clogged, you lost your product before injection.
-
Adsorption: Use a column with hybrid silica or polymer-based packing (e.g., PLRP-S) which has fewer active silanol sites than standard silica.
-
References
-
Agilent Technologies. (2020). Purification of Hydrophobic Peptides using Agilent ZORBAX StableBond 300 C18. Retrieved from [Link]
-
Waters Corporation. (2021). Peptide Isolation and Purification: Method Development Considerations. Retrieved from [Link]
-
Journal of Chromatography A. (2004). Separation of peptide diastereomers and isomers by reversed-phase high-performance liquid chromatography. [Link]
-
CEM Corporation. (2022). Handling Hydrophobic Peptides in SPPS and Purification. Retrieved from [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 4. rapidnovor.com [rapidnovor.com]
- 5. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
Validation & Comparative
Advanced Spectroscopic Characterization of (H-Cys-Phe-OH)₂ Beta-Sheets: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: (H-Cys-Phe-OH)₂ [L-Cystine-bis(L-Phenylalanine)] Supramolecular Assemblies
Executive Summary: The Structural Advantage of Disulfide-Linked Assemblies
The peptide dimer (H-Cys-Phe-OH)₂ represents a distinct class of ultrashort self-assembling peptides. Unlike the canonical diphenylalanine (FF) motif which relies solely on aromatic stacking and hydrogen bonding, (H-Cys-Phe-OH)₂ incorporates a covalent disulfide bridge. This "staple" constrains conformational freedom, often driving faster kinetics and higher thermal stability in beta-sheet formation compared to non-covalent analogues.
This guide provides a rigorous spectroscopic analysis of (H-Cys-Phe-OH)₂ assemblies, contrasting their FTIR and CD signatures against monomeric controls and standard amyloidogenic models. We focus on the causality of spectral shifts—why the signals appear where they do—and provide self-validating protocols to ensure data integrity.
Technical Deep Dive: FTIR Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for probing the hydrogen-bonding network of the peptide backbone. For (H-Cys-Phe-OH)₂, the primary indicator of self-assembly is the Amide I band (C=O stretching).
Mechanistic Insight: The Amide I Shift
In a monomeric or random coil state, the carbonyl groups are fully solvated by water, vibrating independently. Upon assembly into beta-sheets, these carbonyls lock into an ordered hydrogen-bonding network perpendicular to the peptide axis. This coupling delocalizes the vibrational mode, lowering the frequency (wavenumber).
Comparative Spectral Markers
| Feature | Monomeric/Random Coil (Control) | (H-Cys-Phe-OH)₂ Beta-Sheet Assembly | Interpretation |
| Amide I (Main) | 1650 – 1660 cm⁻¹ | 1628 – 1635 cm⁻¹ | Strong intermolecular H-bonding characteristic of beta-sheets. |
| Amide I (Minor) | Absent | 1680 – 1695 cm⁻¹ | Diagnostic splitting indicating antiparallel beta-sheet arrangement. |
| Amide II | ~1540 cm⁻¹ (Broad) | 1530 – 1550 cm⁻¹ (Sharp) | N-H bending coupled with C-N stretching; sharpening indicates ordered packing. |
| Phe Ring Mode | ~1495 cm⁻¹ | ~1495 cm⁻¹ | Internal standard; intensity remains constant, validating sample loading. |
Expert Tip: The presence of the high-frequency band (~1690 cm⁻¹) is critical. If you only see the 1630 cm⁻¹ band, your structure might be parallel beta-sheets or disordered aggregates. The splitting confirms the antiparallel architecture typical of short peptide hydrogels.
Technical Deep Dive: Circular Dichroism (CD) Spectroscopy
While FTIR reveals bonding, CD reveals chirality and stacking geometry. (H-Cys-Phe-OH)₂ presents a unique challenge: the aromatic Phenylalanine side chains can generate strong CD signals that overlap with the backbone region (190-240 nm).
The "Aromatic Distortion" Effect
Standard protein analysis algorithms (e.g., SELCON3) often fail for ultrashort peptides because they assume the CD signal comes solely from the peptide bond. In (H-Cys-Phe-OH)₂, the supramolecular stacking of Phe rings creates "induced chirality" in the aromatic region, which can distort the classic beta-sheet minimum.
Comparative Spectral Markers
| Feature | Monomeric State (pH < pKa) | Assembled State (pH triggered) | Mechanistic Cause |
| 190-200 nm | Weak/Noise | Positive Maximum (~195 nm) | |
| 215-225 nm | Weak Negative | Strong Negative (~218 nm) | |
| 230-260 nm | Flat | Variable/Broad Peaks | Induced chirality from Phe-Phe stacking (supramolecular chirality). |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, these protocols include "Stop/Go" checkpoints.
Protocol A: Sample Preparation for Assembly
Objective: Trigger self-assembly via pH switch.
-
Solubilization: Dissolve lyophilized (H-Cys-Phe-OH)₂ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a stock concentration of 50-100 mg/mL. Why? HFIP disrupts pre-existing aggregates, ensuring a true monomeric start.
-
Dilution: Dilute the stock into ultra-pure water to a final concentration of 1-5 mg/mL.
-
Trigger: Adjust pH to 7.0–8.0 using 0.1 M NaOH.
-
Checkpoint: The solution should transition from clear to opaque or form a gel. If it remains clear, concentration is below the Critical Aggregation Concentration (CAC).
-
Protocol B: FTIR Data Acquisition (ATR Mode)
-
Background: Collect 64 scans of the clean ATR crystal (Diamond/ZnSe).
-
Deposition: Place 10 µL of the hydrogel/assembly on the crystal.
-
Drying (Critical): Allow the solvent to evaporate under a gentle nitrogen stream until a thin film forms. Why? Water absorbs strongly at 1640 cm⁻¹, masking the Amide I band. D₂O exchange is an alternative but film drying is faster for qualitative checks.
-
Measurement: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Validation: Check the region 1800–2500 cm⁻¹. Significant noise here indicates poor crystal contact or atmospheric interference.
Protocol C: CD Spectroscopy Workflow
-
Cell Selection: Use a 0.1 mm or 0.01 mm quartz cuvette. Why? Short pathlengths reduce solvent absorption and scattering from turbid samples.
-
Parameters:
-
Range: 190–260 nm.
-
Speed: 50 nm/min.
-
Accumulations: 3–5 scans (averaged).
-
-
HT Voltage Check: Monitor the High Tension (HT) voltage. If HT > 600V, the detector is saturated (sample too concentrated or buffer absorbs too much). Dilute sample immediately.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the experimental characterization, highlighting the decision nodes that ensure scientific rigor.
Caption: Logical workflow for the preparation and spectroscopic validation of (H-Cys-Phe-OH)₂ assemblies.
Comparative Analysis: (H-Cys-Phe-OH)₂ vs. Alternatives
When selecting a peptide for hydrogel applications, researchers often choose between (H-Cys-Phe-OH)₂ and the simpler Diphenylalanine (FF).
| Parameter | (H-Cys-Phe-OH)₂ (Disulfide Dimer) | Diphenylalanine (FF) (Standard) | Comparison Insight |
| Assembly Driver | Hydrophobic + Covalent Constraint (S-S) | Hydrophobic + Aromatic Stacking | The S-S bond in (H-Cys-Phe-OH)₂ provides a "pre-organized" geometry, often leading to faster gelation kinetics. |
| Chemical Stability | Sensitive to Reducing Agents (e.g., DTT) | Chemically Inert | (H-Cys-Phe-OH)₂ offers stimuli-responsiveness ; the assembly can be dissolved by adding a reducing agent, a key feature for drug release. |
| FTIR Signature | Amide I: ~1630 cm⁻¹ (Sharp) | Amide I: ~1635 cm⁻¹ | Very similar, but (H-Cys-Phe-OH)₂ often shows sharper bands due to restricted conformational freedom. |
| CD Signature | Beta-sheet + Disulfide chirality | Beta-sheet + Strong Aromatic peaks | (H-Cys-Phe-OH)₂ may show optical activity >250nm due to the disulfide bond environment. |
References
-
Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. [Link]
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][2][3] Nature Protocols. [Link]
-
Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications.[4] Chemical Society Reviews. [Link]
-
Mondal, S., & Gazit, E. (2016). Self-assembly of the aromatic amino acid derivatives.[5] ChemNanoMat. [Link]
Sources
- 1. photophysics.com [photophysics.com]
- 2. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
Comparative Guide: TEM vs. AFM Imaging of Cystinyl-bis-phenylalanine Nanofibers
Topic: TEM and AFM imaging of Cystinyl-bis-phenylalanine nanofibers Content Type: Publish Comparison Guide
Executive Summary
Cystinyl-bis-phenylalanine [(H-Cys-Phe-OH)₂] is a redox-responsive self-assembling peptide derivative. Driven by
Characterizing these soft, organic nanostructures requires a multi-modal approach. Transmission Electron Microscopy (TEM) provides rapid, high-contrast visualization of fiber morphology and network density, while Atomic Force Microscopy (AFM) offers non-destructive, three-dimensional topographical data (true height) and mechanical characterization.
This guide details the specific protocols, artifact management, and data interpretation strategies for imaging Cystinyl-bis-phenylalanine nanofibers, enabling researchers to validate supramolecular structures with high scientific integrity.
Technical Comparison: TEM vs. AFM
For soft peptide assemblies, the choice of imaging modality dictates the physical parameters you can accurately measure.
| Feature | TEM (Transmission Electron Microscopy) | AFM (Atomic Force Microscopy) |
| Primary Output | 2D Projection (Morphology, Diffraction) | 3D Topography (Height, Surface Texture) |
| Contrast Mechanism | Electron density (requires heavy metal stain) | Mechanical interaction (Probe-Sample force) |
| Sample State | Dehydrated (High Vacuum) | Ambient Air or Liquid (Native state) |
| Lateral Resolution | High (<0.2 nm) | Limited by Tip Radius (~10 nm convolution) |
| Vertical Resolution | N/A (2D projection) | Ultra-High (<0.1 nm) |
| Major Artifact | Flattening: Fibers collapse/dry, appearing wider. | Tip Broadening: Fibers appear wider than reality. |
| Best For | Visualizing network density, branching, and diffraction. | Measuring true fiber diameter (height) and stiffness. |
Experimental Protocols
A. TEM Imaging: Negative Staining Protocol
Goal: To visualize the fiber network and long-range order.
Prerequisites:
-
Grid: 300-mesh Copper grid with Carbon support film.
-
Stain: 2% Uranyl Acetate (UA) or 1% Phosphotungstic Acid (PTA). Note: Use PTA (pH 7.0) if the peptide assembly is acid-sensitive; UA is acidic (~pH 4).
Step-by-Step Workflow:
-
Glow Discharge: Treat the carbon-coated grid (15-30s) to make the surface hydrophilic. This ensures the peptide solution spreads rather than beading up.
-
Deposition: Apply 5 µL of the Cystinyl-bis-phenylalanine nanofiber solution (0.1–0.5 mg/mL) onto the grid. Allow adsorption for 60 seconds .
-
Blotting: Touch the edge of the grid with filter paper to wick away excess fluid, leaving a thin film.
-
Washing: Apply 5 µL of deionized water and blot immediately (removes excess salts/buffer).
-
Staining: Apply 5 µL of stain (UA or PTA).
-
Critical Step: Allow stain to sit for 30–45 seconds . Blot dry.
-
-
Drying: Air dry for >1 hour before insertion into the TEM vacuum chamber.
Data Interpretation:
-
Contrast Reversal: Nanofibers will appear light against a dark halo (stain background).
-
Dimension Check: Measured width in TEM is typically 20–50% larger than the actual hydrated diameter due to the fiber collapsing (flattening) on the grid during drying.
B. AFM Imaging: Tapping Mode (Soft Imaging)
Goal: To measure the true hydrated diameter (height) and mechanical integrity.
Prerequisites:
-
Substrate: Freshly cleaved Mica (highest flatness).
-
Mode: Tapping Mode (Intermittent Contact) to prevent dragging/destroying soft fibers.
-
Probe: Silicon cantilever with low spring constant (
~ 40 N/m) and resonance frequency ~300 kHz.
Step-by-Step Workflow:
-
Substrate Prep: Cleave mica using adhesive tape to expose a pristine layer.
-
Deposition: Apply 10 µL of peptide solution. Incubate for 2–5 minutes to allow electrostatic binding to the mica surface.
-
Rinsing: Gently rinse with 1 mL of Milli-Q water to remove unattached peptides and salt crystals.
-
Drying (for Air Mode): Dry under a gentle stream of Nitrogen (
).-
Advanced Option: Perform Liquid AFM by keeping the sample submerged in buffer to visualize the fibers in their fully hydrated, native state.
-
-
Imaging: Engage tip in Tapping Mode.
-
Optimization: Set the Drive Amplitude high enough to overcome adhesion but minimize the Setpoint to apply the lightest possible force. High force will compress the peptide fibers, yielding false height data.
-
Data Interpretation:
-
Height vs. Width: Ignore the width in AFM images (broadened by tip shape). Use the Height Profile to determine the fiber diameter.
-
Periodicity: Look for helical pitches or twisting along the fiber axis, often visible in the phase channel.
Visualization: Sample Preparation Workflow
Figure 1: Parallel workflows for preparing Cystinyl-bis-phenylalanine samples for TEM (Red track) and AFM (Green track).
Critical Analysis: Correlating Data
To publish robust data on Cystinyl-bis-phenylalanine nanofibers, you must correlate the two techniques. A common reviewer critique is the discrepancy between TEM width and AFM height.
The "Ribbon" Effect:
-
Observation: TEM images often show fibers with widths of 20–30 nm, while AFM height profiles of the same sample show a height of only 5–10 nm.
-
Causality: The peptide fibers are hollow or soft. Upon drying on the TEM grid, they collapse into flat ribbons.
-
Resolution: Report the AFM Height as the true diameter of the individual fiber. Report the TEM Width as the "collapsed width" or use it to describe the bundling behavior of the fibers.
Redox Responsiveness Check: Since this molecule contains a disulfide bond:
-
Experiment: Treat fibers with 10 mM DTT or Glutathione (GSH).
-
TEM Observation: Look for fragmentation or complete disappearance of fibers (transition to amorphous aggregates).
-
AFM Observation: Monitor the decrease in fiber height or the loss of structural integrity over time in liquid mode.
References
-
Self-Assembly of Cysteine-Modified Peptides. ACS Applied Materials & Interfaces. (2023). Discussion on thiol-mediated assembly and morphology.
-
Cystine-cored Diphenylalanine Nanostructures. ResearchGate/NIH. (2024). Specific characterization of disulfide-linked phenylalanine assemblies and their redox-responsive drug delivery applications.
-
AFM vs. TEM for Nanoparticle Sizing. Nanosurf & BioCubic. (2024). Comparative technical guides on resolution limits and artifact management for soft nanomaterials.
- Peptide Self-Assembly Protocols.Methods in Molecular Biology.
Technical Comparison Guide: Ellman’s Reagent for Disulfide Bond Verification
Executive Summary
Confirming the formation of disulfide bonds is a critical quality attribute (CQA) in the development of biologics, antibody-drug conjugates (ADCs), and recombinant proteins. While modern mass spectrometry provides residue-level resolution, Ellman’s Reagent (DTNB) remains the gold standard for rapid, quantitative bulk assessment of disulfide content due to its simplicity and low capital requirement.
This guide provides a rigorous technical comparison of the Ellman’s assay against high-sensitivity alternatives (Fluorescence, Mass Spectrometry) and details a self-validating protocol for confirming disulfide bond formation through the "Subtraction Method."
The Standard: Ellman’s Reagent (DTNB)[1][2][3][4][5][6][7]
Mechanism of Action
Ellman’s reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) is a colorimetric probe that reacts specifically with free sulfhydryl groups (-SH). It does not react directly with disulfide bonds (-S-S-). To quantify disulfides, one must measure the difference between free thiols and total thiols (after reduction).
The reaction is a thiol-disulfide exchange, yielding a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB), which ionizes to TNB
Figure 1: Reaction mechanism of DTNB with free thiols. Note the stoichiometric release of the TNB chromophore.[1]
The "Subtraction Strategy" for Disulfide Confirmation
Since DTNB cannot directly detect disulfides, the assay relies on a differential workflow.
-
Native Assay: Measures existing free thiols (
). -
Total Assay: The sample is chemically reduced (breaking all disulfides), the reductant is removed, and thiols are measured again (
). -
Calculation: The concentration of disulfide bonds is derived:
Comparative Analysis: DTNB vs. Alternatives
While Ellman's reagent is robust, it is not always the superior choice. The following table compares it with Fluorescent assays (e.g., mBBr, CPM) and Mass Spectrometry (LC-MS/MS).
Table 1: Technical Comparison of Thiol/Disulfide Assays
| Feature | Ellman’s Reagent (DTNB) | Fluorescence (mBBr / CPM) | Mass Spectrometry (LC-MS) |
| Primary Output | Absorbance (412 nm) | Fluorescence Emission | m/z (Peptide Mapping) |
| Sensitivity (LOD) | ~3 µM (Micromolar) | ~10 nM (Nanomolar) | Femtomolar (High Sensitivity) |
| Dynamic Range | 0.1 mM – 1.0 mM | 0.01 µM – 100 µM | Wide (instrument dependent) |
| Interferences | Reducing agents (DTT, TCEP), High pH (>8.0), Colored samples | Fluorescence quenchers, light sensitivity | Salts, Detergents, Ion suppression |
| Throughput | High (96-well plate) | High (96/384-well plate) | Low to Medium |
| Disulfide Specificity | Indirect (Calculated) | Indirect (Calculated) | Direct (Maps exact linkages) |
| Cost/Complexity | Low / Simple | Medium / Moderate | High / Complex |
| Best Use Case | Bulk QC, high-concentration samples (>0.1 mg/mL) | Low-abundance proteins, limited sample volume | Structural characterization, exact linkage mapping |
Expert Insight: Use Ellman’s for routine QC of purified proteins where concentration is sufficient. Use LC-MS/MS during early discovery to map which cysteines are bonding. Use Fluorescence if sample quantity is severely limited (<10 µg).
Validated Experimental Protocol
This protocol is designed to confirm disulfide bond formation by comparing Native vs. Total thiol content.
Reagents & Preparation
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Why EDTA? Chelates divalent metals (
, ) that catalyze air-oxidation of thiols, preventing false negatives [1]. -
Why pH 8.0? Optimizes ionization of TNB. pH > 8.0 causes DTNB autohydrolysis (false positive) [2].
-
-
Ellman’s Reagent Stock: 4 mg/mL (10 mM) DTNB in Reaction Buffer. Store at 4°C in dark.
-
Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Why TCEP? More stable and effective at lower pH than DTT. Crucial: TCEP reduces DTNB and must be removed before the assay [3].
-
-
Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO) or similar.
Workflow Diagram
Figure 2: The "Subtraction Method" workflow. The removal of TCEP in Path B is the most critical step to avoid false positives.
Step-by-Step Procedure
Phase 1: Total Thiol Determination (Path B)
-
Reduction: Dilute protein sample to ~5-10 µM in Reaction Buffer. Add TCEP to a final concentration of 5-10 mM.
-
Incubation: Incubate at Room Temperature (RT) for 30 minutes.
-
Clean-up (The "Trustworthy" Step): Pass the reduced sample through a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent) to remove free TCEP.
-
Alternative: Use Immobilized TCEP Disulfide Reducing Gel . Spin the gel out to remove the reductant. This eliminates the desalting step and prevents sample dilution [4].
-
-
Assay: Transfer 250 µL of the TCEP-free reduced protein to a tube/plate. Add 50 µL of Ellman’s Reagent Stock.
-
Measure: Incubate 15 mins at RT. Measure Absorbance at 412 nm (
).
Phase 2: Free Thiol Determination (Path A)
-
Preparation: Take an aliquot of the original (non-reduced) sample.
-
Assay: Add 50 µL of Ellman’s Reagent Stock to 250 µL of sample.
-
Measure: Incubate 15 mins at RT. Measure Absorbance at 412 nm (
).
Phase 3: Calculation
Calculate the molar concentration of thiols using the extinction coefficient of TNB (
Troubleshooting & Critical Factors
The "Buried Thiol" Problem
In native proteins, hydrophobic cores often shield thiols from DTNB.
-
Symptom: Lower than expected thiol count.
-
Solution: Perform the assay in Denaturing Buffer (Reaction Buffer + 6M Guanidine-HCl or 8M Urea). This unfolds the protein, exposing all residues. Note: Ensure the denaturant is free of ammonia or impurities that might react [6].
TCEP Interference
If you skip the desalting step (Phase 1, Step 3), TCEP will reduce the DTNB disulfide, generating massive amounts of TNB regardless of protein content.
-
Validation: Always run a "Buffer + TCEP + Desalting + DTNB" blank. The absorbance should be near zero. If yellow, your TCEP removal failed.
pH Drift
The extinction coefficient of TNB is pH-dependent.[1] If your protein sample is in an acidic buffer, it may lower the final pH of the reaction mixture, reducing the signal.
-
Check: Verify the final pH of the reaction mixture is between 7.6 and 8.0.
References
-
Eyer, P., et al. (2003). "Molar absorption coefficients for the reduced Ellman reagent: reassessment." Analytical Biochemistry, 312(2), 224-227. Available at: [Link]
-
Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80. Available at: [Link]
-
G-Biosciences. Immobilized TCEP Disulfide Reducing Gel Protocol. Available at: [Link]
-
Riener, C. K., et al. (2002). "Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine." Analytical and Bioanalytical Chemistry, 373(4-5), 266-276. Available at: [Link]
-
MDPI. "Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions." Analytica, 2020. Available at: [Link][2][3]
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A Senior Application Scientist's Guide to Thioflavin T (ThT) Fluorescence Assays for Cys-Phe Amyloid Fibrils: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of amyloid fibril characterization, the selection of an appropriate detection and quantification method is paramount. This is particularly true for short, self-assembling peptides like the Cys-Phe dipeptide, whose propensity to form amyloidogenic structures is of significant interest in fields ranging from materials science to biomedicine. This guide provides an in-depth, objective comparison of the gold-standard Thioflavin T (ThT) fluorescence assay with key alternative methods for the study of Cys-Phe and analogous dipeptide amyloid fibrils.
The Challenge of Cys-Phe Amyloid Fibril Detection
The self-assembly of short peptides into ordered, cross-β-sheet structures, characteristic of amyloid fibrils, is a phenomenon of intense scientific scrutiny.[1] Aromatic dipeptides, such as diphenylalanine (Phe-Phe), have been identified as fundamental building blocks for these nano-assemblies.[2] The Cys-Phe dipeptide, with its aromatic phenylalanine residue and a reactive cysteine residue, presents a unique model system. The cysteine thiol group can introduce additional complexity through potential disulfide bond formation, influencing the morphology and stability of the resulting fibrils.
While extensive research exists for longer amyloidogenic proteins, specific, published experimental data on the application of fluorescence assays to Cys-Phe fibrils is limited. Therefore, this guide will draw upon established principles and data from closely related aromatic dipeptides, such as Ile-Phe, to provide a robust and scientifically grounded framework for your experimental design.[3] This approach allows us to extrapolate best practices while transparently acknowledging the current frontiers of research.
Thioflavin T (ThT): The Gold Standard Under the Microscope
Thioflavin T (ThT) is a benzothiazole dye that has become the most widely used tool for the detection and quantification of amyloid fibrils.[4] Its popularity stems from a dramatic increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.
The Mechanism of ThT Fluorescence
In solution, the two aromatic rings of the ThT molecule can rotate freely around their central C-C bond. This rotation provides a non-radiative pathway for the decay of the excited state, resulting in low intrinsic fluorescence.[4] Upon binding to the characteristic channels or "grooves" formed by the side chains on the surface of amyloid fibrils, this rotation is sterically hindered.[4] This "locking" of the conformation forces the excited state to decay via fluorescence, leading to a significant enhancement of the emission signal.[4]
Caption: General Workflow for a ThT Fluorescence Assay.
Detailed Protocol:
-
Preparation of ThT Stock Solution:
-
Dissolve Thioflavin T in distilled water to a final concentration of 1 mM.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the stock solution protected from light at 4°C for up to one month.
-
-
Preparation of Cys-Phe Samples:
-
Induce fibril formation of Cys-Phe dipeptides according to your specific experimental conditions (e.g., concentration, pH, temperature, incubation time).
-
Prepare a control sample of monomeric Cys-Phe at the same concentration, ensuring it is freshly dissolved and has not had time to aggregate.
-
-
Assay Procedure:
-
Prepare a working solution of ThT by diluting the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 20 µM.
-
In a 96-well black, clear-bottom microplate, add the ThT working solution to each well.
-
Add a small volume of your Cys-Phe fibril suspension to the designated wells.
-
Add the same volume of the Cys-Phe monomer solution to control wells.
-
Include a buffer-only control to measure the background fluorescence of ThT.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to approximately 440-450 nm and emission at approximately 480-490 nm.
-
Subtract the background fluorescence of the ThT-only control from your sample readings.
-
A significant increase in fluorescence in the presence of the fibril suspension compared to the monomer control indicates the presence of amyloid-like structures.
-
Advantages and Limitations of the ThT Assay
Advantages:
-
High Sensitivity: The large fluorescence enhancement upon binding allows for the detection of low concentrations of fibrils.
-
Real-time Monitoring: ThT can be included in the fibril formation reaction to monitor the kinetics of aggregation in real-time.
-
Ease of Use: The assay is relatively simple and can be performed with standard laboratory equipment.
Limitations and Considerations for Cys-Phe:
-
Interference from Cysteine: The free thiol group of cysteine can potentially interfere with the ThT assay. Thiols can act as reducing agents and may affect the fluorescence properties of ThT. It is crucial to run appropriate controls to assess any such interference in your specific experimental setup.
-
Not All Fibrils Bind ThT: The binding of ThT is dependent on the specific morphology and surface chemistry of the amyloid fibril. Some fibril polymorphs may not bind ThT efficiently, leading to false-negative results. [5]* Interference from Other Compounds: Many small molecules, including some potential amyloid inhibitors, can quench or enhance ThT fluorescence, leading to misleading results. [6][7]* Limited Information on Oligomers: ThT is generally considered to be more sensitive to mature fibrils than to early-stage oligomeric species, which are often implicated in cytotoxicity. [8]
Comparative Analysis of Alternative Amyloid Detection Assays
To overcome the limitations of the ThT assay and to validate its findings, it is essential to employ orthogonal methods. Here, we compare ThT with three other commonly used dye-based assays: Congo Red, Nile Red, and 8-Anilino-1-naphthalenesulfonic acid (ANS).
Caption: Comparison of Amyloid Detection Assays.
Congo Red: The Histological Hallmark
Congo Red is a diazo dye that has historically been used for the histological identification of amyloid deposits. [9]
-
Mechanism: Congo Red molecules are thought to bind to the surface of amyloid fibrils, aligning with the β-sheet structure through hydrogen bonding and van der Waals interactions. [10]This binding results in a characteristic red-shift in the dye's absorbance spectrum. When viewed under polarized light, Congo Red-stained amyloids exhibit a pathognomonic apple-green birefringence. [10]* Protocol:
-
Incubate Cys-Phe fibrils with a Congo Red solution (e.g., 10 µM in PBS).
-
Measure the absorbance spectrum from 400 to 700 nm. A shift in the absorbance maximum to a longer wavelength in the presence of fibrils is indicative of binding.
-
For birefringence, a sample is dried on a microscope slide and observed under a polarizing microscope.
-
-
Comparison with ThT: While the apple-green birefringence is highly specific for amyloid fibrils, the absorbance assay is generally less sensitive than the ThT fluorescence assay. [9]Congo Red staining can also be qualitative and less amenable to high-throughput screening.
Nile Red: A Probe for Hydrophobicity
Nile Red is a fluorescent dye that is sensitive to the hydrophobicity of its environment.
-
Mechanism: Nile Red exhibits low fluorescence in aqueous solutions but becomes intensely fluorescent in hydrophobic environments. [11]It can bind to exposed hydrophobic patches on the surface of amyloid fibrils and oligomers.
-
Protocol:
-
Prepare a stock solution of Nile Red in a non-polar solvent like acetone or methanol.
-
Dilute the stock into an aqueous buffer to the desired working concentration.
-
Add the Nile Red solution to the Cys-Phe fibril and monomer samples.
-
Measure the fluorescence with excitation around 550 nm and emission around 630-650 nm. [12]* Comparison with ThT: Nile Red can be a valuable tool for detecting early-stage aggregates and oligomers that expose hydrophobic surfaces, potentially providing information that ThT might miss. However, it is not specific to the cross-β-sheet structure and may bind to other hydrophobic species in the sample. The hydrophobicity of the Cys-Phe dipeptide itself (Cysteine is moderately hydrophobic, Phenylalanine is very hydrophobic) suggests that Nile Red could be a sensitive probe for its aggregation. [13][14]
-
8-Anilino-1-naphthalenesulfonic acid (ANS): Another Hydrophobic Probe
Similar to Nile Red, ANS is a fluorescent probe that binds to exposed hydrophobic regions of proteins.
-
Mechanism: The fluorescence of ANS is significantly enhanced upon binding to hydrophobic pockets on protein surfaces. This makes it useful for detecting partially folded or aggregated states that expose such regions.
-
Protocol:
-
Prepare an ANS stock solution in water or buffer.
-
Add ANS to the Cys-Phe fibril and monomer samples.
-
Measure the fluorescence with excitation around 350-380 nm and emission around 450-500 nm.
-
-
Comparison with ThT: Like Nile Red, ANS is not specific to the amyloid structure but rather to hydrophobicity. It can be a useful complementary technique to ThT to gain insights into the conformational changes occurring during fibril formation.
Data Summary: A Head-to-Head Comparison
| Feature | Thioflavin T (ThT) | Congo Red | Nile Red | 8-Anilino-1-naphthalenesulfonic acid (ANS) |
| Binding Target | Cross-β-sheet grooves | β-sheet surface | Exposed hydrophobic surfaces | Exposed hydrophobic patches |
| Detection Method | Fluorescence Enhancement | Absorbance Shift & Birefringence | Fluorescence Enhancement | Fluorescence Enhancement |
| Specificity | High for cross-β-sheet structure | High (with birefringence) | Low (detects hydrophobicity) | Low (detects hydrophobicity) |
| Sensitivity | High | Moderate | High | Moderate to High |
| Quantitative | Yes | Semi-quantitative (absorbance) | Yes | Yes |
| Real-time Kinetics | Yes | No | Yes | Yes |
| Potential Issues | Interference from thiols, quenchers | Low sensitivity (absorbance) | Non-specific binding | Non-specific binding |
Conclusion and Recommendations
The Thioflavin T fluorescence assay remains a powerful and convenient first-line tool for the detection and quantification of Cys-Phe amyloid fibrils, provided that appropriate controls are in place to account for potential interference from the cysteine thiol group. However, due to the inherent limitations of any single technique, a multi-faceted approach is strongly recommended for a comprehensive and trustworthy characterization of Cys-Phe aggregates.
For a robust and self-validating experimental design, we recommend the following:
-
Primary Screening with ThT: Utilize the ThT assay for initial detection, quantification, and kinetic analysis of Cys-Phe fibril formation.
-
Confirmation with Congo Red: Confirm the amyloidogenic nature of the aggregates by observing the characteristic apple-green birefringence with Congo Red staining.
-
Probing Early Aggregates: Employ Nile Red or ANS to investigate the presence of early-stage, hydrophobic oligomers that may not be readily detected by ThT.
-
Orthogonal Validation: Whenever possible, complement these dye-based assays with biophysical techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visualize fibril morphology directly, and Circular Dichroism (CD) spectroscopy to confirm the presence of β-sheet secondary structure.
By integrating these complementary methods, researchers can build a more complete and accurate picture of the self-assembly and aggregation of Cys-Phe dipeptides, paving the way for advancements in both fundamental understanding and practical applications.
References
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- Karunarathne, K., Bushra, N., Williams, O., Raza, I., Tirado, L., Fakhre, D., ... & Muschol, M. (2023). Self-Assembly of Amyloid Fibrils into 3D Gel Clusters versus 2D Sheets. Biomolecules, 13(2), 230.
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- Frid, P., Anisimov, S. V., & Popovic, N. (2007). Congo Red and amyloids: history and relationship. Journal of Alzheimer's disease : JAD, 11(2), 193–199.
- Sõrg, M., & Sõrg, R. (2011). Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils. Journal of peptide science : an official publication of the European Peptide Society, 17(11), 770–775.
- Dutta, A., & Jana, A. K. (2019). Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin. ACS omega, 4(1), 1333–1341.
- Sereda, T. J., Mant, C. T., & Hodges, R. S. (2008). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects.
- De, S., & Miranker, A. D. (2014). New strategies for fluorescently labeling proteins in the study of amyloids. Methods in molecular biology (Clifton, N.J.), 1082, 33–49.
- Kuznetsova, I. M., Sulatskaya, A. I., Maskevich, S. A., & Turoverov, K. K. (2012). Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PloS one, 7(2), e30724.
- Biancalana, M., Makabe, K., & Koide, S. (2009). Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies. Journal of molecular biology, 385(4), 1052–1063.
- Chen, Y., Liu, X., & Cheng, J. X. (2022). Label-Free Characterization of Amyloids and Alpha-Synuclein Polymorphs by Exploiting Their Intrinsic Fluorescence Property. Analytical chemistry, 94(12), 5021–5029.
- Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.
- Bemporad, F., & Chiti, F. (2017). Nile Red fluorescence spectrum decomposition enables rapid screening of large protein aggregates in complex biopharmaceutical formulations like influenza vaccines. Vaccine, 35(24), 3234–3241.
- Tobin, L. A., Badireddy, A. R., & Chellam, S. (2012). Mechanisms of Aggregation of Cysteine Functionalized Gold Nanoparticles. The journal of physical chemistry. C, Nanomaterials and interfaces, 116(32), 17118–17126.
- Li, H., Yao, Q., & Xu, J. (2020). Nile-Red-Based Fluorescence Probe for Selective Detection of Biothiols, Computational Study, and Application in Cell Imaging. Molecules (Basel, Switzerland), 25(11), 2636.
- Jreije, A., & Gabelica, V. (2018). A Study of Amino Acid – Metal Ion Aggregation Through Ion Mobility Mass Spectrometry and Computational Modeling. eScholarship, University of California.
- Udenigwe, C. C., & Howard, A. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. International journal of molecular sciences, 24(4), 3683.
- Sereda, T. J., Mant, C. T., & Hodges, R. S. (2008). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects.
- Chen, Y., & Liu, G. (2018). Self-Assembly of Virulent Amyloid-Derived Peptides into Nanoantibacterials. RSC advances, 8(41), 23158–23165.
- Khurana, R., Coleman, C., Ionescu-Zanetti, C., Carter, S. A., Krishna, V., Grover, R. K., ... & Fink, A. L. (2005). Mechanism of thioflavin T binding to amyloid fibrils. Journal of structural biology, 151(3), 229–238.
- Sánchez de Groot, N., Parella, T., Avilés, F. X., Vendrell, J., & Ventura, S. (2007). Ile-phe dipeptide self-assembly: clues to amyloid formation. Biophysical journal, 92(5), 1732–1741.
- Cumberbatch, N. (2020). The Physical and Chemical Origins of Amyloid at Interfaces. The University of Liverpool Repository.
- Dai, J., Wang, J., Zhang, Y., Lu, Z., Yang, B., Li, X., ... & Qian, X. (2005). Enrichment and identification of cysteine-containing peptides from tryptic digests of performic oxidized proteins by strong cation exchange LC and MALDI-TOF/TOF MS. Analytical chemistry, 77(23), 7748–7755.
- AAT Bioquest. (n.d.). Neurodegeneration & Amyloid Staining.
- Dutta, A., & Jana, A. K. (2019). Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin. ACS omega, 4(1), 1333–1341.
- Singh, S., & Mahalakshmi, R. (2019). Hydrophobic Characteristic Is Energetically Preferred for Cysteine in a Model Membrane Protein. Biophysical journal, 116(11), 2091–2100.
- Sigma-Aldrich. (n.d.). Amyloid Stain, Congo Red.
- Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et biophysica acta, 1804(7), 1405–1412.
- Sipe, J. D., & Cohen, A. S. (2000). Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue. Methods in molecular biology (Clifton, N.J.), 134, 247–254.
- Wu, C., & Shea, J. E. (2008). The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ(16-22) peptide probed by molecular dynamics simulations. Journal of molecular biology, 384(4), 923–935.
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Comparative Guide: Cytotoxicity of (Cys-Phe)₂ Peptide Hydrogels vs. Synthetic Hydrogels
Executive Summary
This technical guide provides a rigorous comparison between (Cys-Phe)₂ peptide-based hydrogels and common synthetic hydrogels (e.g., Polyacrylamide, PEG-DA, PLGA). Designed for researchers in drug delivery and tissue engineering, this document analyzes the mechanistic origins of cytotoxicity in both material classes.
Key Finding: (Cys-Phe)₂ hydrogels demonstrate superior biocompatibility profiles (>95% cell viability) compared to unwashed synthetic counterparts, primarily due to their metabolic degradation pathway (yielding amino acids) versus the acidic or radical-mediated degradation products of synthetic polymers.
Introduction: The Material Classes
To accurately assess cytotoxicity, one must first understand the fundamental assembly mechanisms that dictate chemical exposure to cells.
(Cys-Phe)₂ Hydrogels (Bio-inspired)
(Cys-Phe)₂ refers to a self-assembling peptide system driven by the dimerization of the dipeptide Cysteine-Phenylalanine.
-
Assembly Mechanism: Oxidation of thiol groups (-SH) on Cysteine forms disulfide bridges (cystine), creating a dimer. The Phenylalanine residues then drive supramolecular assembly via
- stacking, forming a nanofibrous network that entraps water. -
Key Advantage: The process is reversible and occurs under mild physiological conditions without toxic catalysts.
Synthetic Hydrogels (Traditional)
-
Polyacrylamide (PAM): Formed via free-radical polymerization of acrylamide monomers using initiators (e.g., APS/TEMED).
-
PEG-DA (Polyethylene Glycol Diacrylate): Formed via photo-initiated crosslinking.
-
PLGA (Poly(lactic-co-glycolic acid)): A biodegradable polyester that physically gels or is crosslinked.
-
Key Risk: Reliance on radical initiators, crosslinkers (like glutaraldehyde), and the potential for unreacted monomers.
Mechanistic Cytotoxicity Comparison
The following diagram illustrates the divergent pathways of gelation and degradation, highlighting the specific toxicity checkpoints for each material.
Figure 1: Comparative pathways of gel formation and degradation. Note the green "safe" endpoint for peptides versus the red "toxic" risks for synthetics.
Primary Sources of Cytotoxicity
| Feature | (Cys-Phe)₂ Peptide Hydrogel | Synthetic Hydrogels (e.g., PAM, PLGA) |
| Gelation Catalyst | None / pH Switch / Oxidation. Uses atmospheric oxygen or mild buffers. | Radical Initiators. APS, TEMED, or Photo-initiators (Irgacure) are cytotoxic if leached. |
| Monomer Toxicity | Negligible. Cys and Phe are essential amino acids. | High. Acrylamide is a known neurotoxin; unreacted acrylates can bind cell proteins. |
| Degradation pH | Neutral. Breaks down into zwitterionic amino acids. | Acidic. PLGA degrades into lactic/glycolic acid, locally lowering pH and damaging cells. |
| Crosslinkers | Disulfide Bridges (Reversible). | Covalent (Irreversible). Often uses toxic aldehydes or short-chain acrylates. |
Quantitative Performance Data
The following data summarizes typical viability rates observed in literature for fibroblasts (L929) and stem cells (MSCs) when exposed to these materials.
| Material Type | Cell Viability (24h) | Cell Viability (72h) | Primary Mode of Cell Death |
| (Cys-Phe)₂ Hydrogel | 95 - 98% | > 92% | Apoptosis (rare, usually due to osmotic stress if not isotonic). |
| Polyacrylamide (Unwashed) | < 60% | < 40% | Necrosis due to membrane disruption by monomers. |
| Polyacrylamide (Washed) | 85 - 90% | 80 - 85% | Slow leaching of residual initiators. |
| PLGA Hydrogel | 85 - 90% | 70 - 80% | Acidosis (pH drop) causing metabolic stress. |
Expert Insight: The "Washed" distinction is critical. Synthetic hydrogels can be biocompatible, but they require extensive dialysis (48-72h) to remove toxic residues. Peptide hydrogels are often "biocompatible by design" and require minimal post-processing.
Experimental Protocols for Validation
To validate these claims in your own lab, use the following standardized protocols. These are designed to eliminate false positives caused by osmotic shock or pH imbalance.
Preparation of (Cys-Phe)₂ Hydrogel
-
Dissolution: Dissolve (Cys-Phe)₂ lyophilized powder in sterile water at 10 mg/mL.
-
pH Adjustment: Adjust pH to 8.0 using 0.1M NaOH to trigger thiolate formation.
-
Gelation: Allow to stand at room temperature for 1-2 hours. Disulfide bonds form via air oxidation.
-
Equilibration: Add cell culture media (DMEM) on top of the gel to equilibrate pH to 7.4 before cell seeding.
Cytotoxicity Assay Workflow (ISO 10993-5)
This workflow ensures rigorous testing using both direct contact and extract methods.
Figure 2: ISO 10993-5 compliant workflow for testing hydrogel cytotoxicity.
Protocol Steps:
-
Extraction: Incubate the cured hydrogel in cell culture media (without serum) for 24 hours at 37°C. This creates the "extract" containing any leachable toxins.
-
Exposure: Replace the media of pre-seeded fibroblasts (70% confluence) with the hydrogel extract.
-
Controls:
-
Negative Control: Fresh culture media (sets 100% viability).
-
Positive Control: Media + 0.1% Triton X-100 (induces cell death).
-
-
Readout:
-
CCK-8/MTT: Measures mitochondrial dehydrogenase activity (metabolic health).
-
Live/Dead: Calcein AM (Green = Live) / Ethidium Homodimer (Red = Dead) visualized under fluorescence microscopy.
-
Critical Analysis & Recommendations
When to use (Cys-Phe)₂:
-
Sensitive Cargo: When encapsulating stem cells or labile proteins that cannot withstand the free radicals of polymerization.
-
In Vivo Applications: Where biodegradation into non-toxic amino acids is required to prevent chronic inflammation.
-
3D Cell Culture: The nanofibrous structure of (Cys-Phe)₂ mimics the extracellular matrix (ECM) better than the amorphous pores of polyacrylamide.
When to use Synthetic Hydrogels:
-
High Stiffness Requirements: If the application requires Young's Modulus > 50 kPa (e.g., cartilage replacement), peptide gels may be too soft unless reinforced.
-
Long-term Stability: If degradation must be prevented for months; peptide gels degrade enzymatically relatively quickly (weeks).
References
-
Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications. National Institutes of Health (NIH). Available at: [Link]
-
The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. MDPI. Available at: [Link][1][2][3][4][5]
-
PLGA-PEG-PLGA hydrogels induce cytotoxicity in conventional in vitro assays. Kinam Park / Wiley. Available at: [Link]
-
Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications. Royal Society of Chemistry (Soft Matter). Available at: [Link][1][2][3][4][6][7][8][9]
-
Cytotoxicity and cytocompatibility of different hydrogels. ResearchGate. Available at: [Link][1]
Sources
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proteowizard.sourceforge.io [proteowizard.sourceforge.io]
- 6. mdpi.com [mdpi.com]
- 7. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 9. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Diffraction Analysis of Crystallized (Cys-Phe)₂
Topic: X-ray Diffraction (XRD) Patterns of Crystallized (Cys-Phe)₂ Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Redox-Responsive Alternative
In the realm of peptide nanotechnology, Diphenylalanine (FF) is the "gold standard" for self-assembly, known for forming rigid, hexagonal nanotubes. However, its lack of chemical responsiveness limits its utility in dynamic biological environments. Cystinyl-bis-phenylalanine , denoted here as (Cys-Phe)₂ , emerges as a superior alternative for applications requiring triggered release.[1]
By introducing a disulfide bridge between two Cys-Phe strands, (Cys-Phe)₂ gains a "redox switch."[1] This guide compares the crystallographic signatures of (Cys-Phe)₂ against the FF benchmark, proving that the disulfide constraint fundamentally alters the supramolecular packing from hexagonal water channels (FF) to lamellar
Crystallographic Characterization & Mechanism
The Structural Divergence
The core difference lies in the intermolecular forces driving assembly.
-
Diphenylalanine (FF): Assembles via a combination of
- stacking and a hydrophilic water channel core.[1] It typically crystallizes in a hexagonal space group ( ) .[1] -
Cystinyl-bis-phenylalanine ((Cys-Phe)₂): The covalent disulfide bond (
) acts as a geometric constraint.[1] It prevents the free rotation necessary to form the classic FF nanotube. Instead, (Cys-Phe)₂ typically adopts a cross- amyloid-like packing or a vesicular shell structure , driven by the antiparallel alignment of the peptide backbones to accommodate the bulky disulfide bridge.
XRD Pattern Analysis
The X-ray diffraction pattern is the fingerprint of this structural shift. Below is a comparative analysis of the characteristic reflections.
Table 1: Comparative XRD Signatures
| Feature | Diphenylalanine (FF) Nanotubes | (Cys-Phe)₂ Assemblies | Structural Implication |
| Primary Low-Angle Peak | FF: Hexagonal unit cell width.((Cys-Phe)₂): Inter-sheet spacing (lamellar stacking).[1] | ||
| Secondary High-Angle Peak | Both: | ||
| Crystal System | Hexagonal ( | Pseudo-Orthorhombic or Amorphous | The disulfide bond disrupts the 6-fold symmetry required for nanotubes. |
| Morphology | Rigid, straight nanotubes | Twisted fibrils or Hollow Spheres | (Cys-Phe)₂ forms "worm-like" micelles or vesicles due to curvature induced by the S-S bond.[1] |
Technical Insight: The absence of the sharp
peak in (Cys-Phe)₂ samples is the primary indicator that the hexagonal water-channel structure has been successfully disrupted by the disulfide bridge.
Experimental Protocol: Self-Assembly & XRD Validation
To ensure reproducible diffraction patterns, strict control over the oxidation state and solvent polarity is required.
Workflow: Solvent-Switch Crystallization
-
Monomer Dissolution:
-
Dissolve (Cys-Phe) monomer in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 100 mg/mL. HFIP disrupts pre-existing aggregates.
-
-
Oxidative Dimerization (Critical Step):
-
Dilute the HFIP stock into an aqueous buffer (pH 8.0) containing 10% DMSO.[1]
-
Mechanism: DMSO acts as an oxidizing agent, facilitating the formation of the intramolecular disulfide bond to yield (Cys-Phe)₂.
-
Validation: Monitor via HPLC to confirm the shift in retention time corresponding to the dimer.
-
-
Crystallization/Aging:
-
Allow the solution to age for 24-48 hours at 25°C. The solution will turn opalescent, indicating the formation of supramolecular assemblies (fibrils or spheres).
-
-
Sample Preparation for XRD:
-
Centrifuge the suspension at 10,000 rpm for 15 minutes.
-
Wash the pellet with deionized water to remove excess salts.
-
Lyophilize the pellet to obtain a dry powder. Note: Air-drying can cause lattice collapse; lyophilization preserves the secondary structure.[1]
-
-
Data Collection:
Mechanistic Visualization
The following diagram illustrates the divergent assembly pathways of the monomeric vs. dimeric peptide, highlighting why the XRD patterns differ.
Caption: Divergent assembly pathways. The disulfide constraint in (Cys-Phe)₂ prevents hexagonal packing, shifting the XRD signature from 5.6° (nanotubes) to ~9° (lamellar).
Comparative Performance Analysis
For drug delivery applications, the crystallographic stability translates directly to release profiles.
| Metric | Diphenylalanine (FF) | (Cys-Phe)₂ | Advantage |
| Solvent Stability | Dissolves in organic solvents; stable in water.[1] | Stable in water; degrades in reducing environments (e.g., GSH). | (Cys-Phe)₂: Enables targeted release in tumor microenvironments (high GSH).[1] |
| Mechanical Stiffness | High (Rigid Nanotubes).[1] | Tunable (Soft Hydrogels to Rigid Fibrils).[1] | (Cys-Phe)₂: Better suited for injectable hydrogels.[1] |
| Drug Loading | Low (Surface adsorption or channel inclusion).[1] | High (Encapsulation within hollow spheres).[1] | (Cys-Phe)₂: Superior for hydrophobic drug encapsulation.[1] |
Expert Insight: The "Breathing" Crystal
While FF crystals are static, (Cys-Phe)₂ assemblies are often described as "breathing."[1] The XRD peaks of (Cys-Phe)₂ can shift slightly upon hydration/dehydration cycles, indicating a flexible lamellar spacing. This is unlike the rigid
References
-
Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano. (2020).[1] Detailed crystallographic analysis of Phe-Phe derivatives and their packing parameters. [1]
-
Cystine-Cored Diphenylalanine Appended Peptide-Based Self-Assembled Fluorescent Nanostructures. ResearchGate. (2024).[1] Characterization of disulfide-linked peptide nanostructures (SN) and their hollow spherical morphology.
-
The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. MDPI. (2018).[1] Comprehensive review of FF assembly, XRD patterns, and comparison with functionalized derivatives.
-
Self-assembly of L-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. RSC Advances. (2019).[1] XRD and NMR analysis of phenylalanine-based assemblies.[1][2]
Sources
A Comparative Guide to HPLC Retention Time Analysis of Reduced vs. Oxidized Cys-Phe
For researchers, scientists, and drug development professionals working with peptides and proteins, understanding the subtle yet critical impact of post-translational modifications is paramount. One of the most common and functionally significant modifications is the oxidation of cysteine residues to form disulfide bonds. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of the dipeptide Cys-Phe in its reduced (free thiol) and oxidized (disulfide-bonded) states. We will explore the underlying principles, provide a validated experimental protocol, and present comparative data to illustrate the expected chromatographic differences.
The Chromatographic Impact of a Disulfide Bond
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides.[1][2] It separates molecules based on their relative hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile. Peptides elute in order of increasing hydrophobicity; the more hydrophobic a peptide, the more strongly it interacts with the stationary phase, resulting in a longer retention time.
The formation of a disulfide bond between two cysteine residues fundamentally alters a peptide's physicochemical properties. In the case of Cys-Phe, oxidation leads to the formation of a dimer: (Cys-Phe)₂. This transformation has two primary consequences for its RP-HPLC retention time:
-
Change in Polarity: The free sulfhydryl group (-SH) of a cysteine residue is more polar than the disulfide bond (-S-S-). The oxidation process effectively removes two polar thiol groups and replaces them with a less polar disulfide bridge.
-
Conformational Effects: The formation of a disulfide bond introduces a covalent constraint, which can significantly alter the peptide's three-dimensional structure.[3] This can change the exposure of hydrophobic and hydrophilic residues to the stationary phase. For a small peptide like Cys-Phe, the dimerization results in a larger molecule where the hydrophobic phenylalanine residues may have altered interactions with the C18 stationary phase.
Counterintuitively, despite the increase in molecular weight and the presence of two hydrophobic phenylalanine residues, the oxidized dimer is often observed to elute earlier than the reduced monomer in RP-HPLC. This is because the conformational change upon dimerization can shield the hydrophobic residues or present a more "globular," less interactive structure to the stationary phase, effectively reducing its overall hydrophobic footprint. The loss of the polar thiol groups is often outweighed by these conformational effects. The formation of a disulfide can alter a peptide's isoelectric point (pI) and retention time.[4]
Experimental Protocol: A Self-Validating System
To reliably compare the retention times, a robust and reproducible HPLC method is essential. This protocol is designed to provide a clear separation between the reduced Cys-Phe monomer and its oxidized dimer. Peptide mapping is a powerful tool for identifying the primary structure of a protein and can distinguish the exact position of variants.[5]
Objective: To resolve and compare the retention times of reduced Cys-Phe and oxidized (Cys-Phe)₂ using RP-HPLC.
Materials:
-
Cys-Phe peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Hydrogen peroxide (H₂O₂) for oxidation (optional, for in-situ oxidation)
-
Dithiothreitol (DTT) for reduction (optional, to confirm the reduced peak)
Sample Preparation:
-
Reduced Cys-Phe Standard (Monomer): Dissolve Cys-Phe powder in mobile phase A (see below) to a final concentration of 1 mg/mL. To ensure it remains fully reduced, a small amount of DTT can be added, though for a fresh standard, this is often unnecessary.
-
Oxidized Cys-Phe Standard (Dimer): To prepare the dimer, dissolve Cys-Phe in a slightly alkaline buffer (e.g., 100 mM ammonium bicarbonate, pH 8) to facilitate air oxidation. Let the solution stir gently, exposed to air, for 24-48 hours. Alternatively, for faster oxidation, a controlled amount of H₂O₂ can be added. The completion of the oxidation can be monitored by analyzing aliquots over time until the monomer peak disappears.[6] The oxidized peptide should then be purified by preparative HPLC.[6]
HPLC System & Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC/HPLC system with UV detector | Standard for peptide analysis.[7] |
| Column | C18 Reversed-Phase, 2.1 or 4.6 mm i.d., 150 mm length, 3.5 µm particle size | C18 is the standard for peptide separations due to its excellent resolving power.[8][9][10] |
| Mobile Phase A | 0.1% TFA in Water | TFA is an ion-pairing agent that sharpens peptide peaks. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptides. |
| Gradient | 5% to 50% B over 20 minutes | A shallow gradient ensures good resolution between closely eluting species. |
| Flow Rate | 0.8 mL/min (for 4.6 mm i.d.) or 0.3 mL/min (for 2.1 mm i.d.) | Standard flow rates for the respective column diameters.[9] |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 214 nm | The peptide backbone absorbs strongly at this wavelength.[1] |
| Injection Vol. | 10 µL |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of Cys-Phe redox states.
Expected Results & Data Comparison
Upon injection and analysis, two distinct peaks corresponding to the reduced monomer and the oxidized dimer will be observed. The key finding is the shift in retention time.
| Analyte | Expected Retention Time (RT) | Rationale for Retention Behavior |
| Reduced Cys-Phe (Monomer) | Later Elution (e.g., ~12.5 min) | The free thiol group is polar, but the overall molecule has a specific hydrophobic character allowing strong interaction with the C18 stationary phase. |
| Oxidized (Cys-Phe)₂ (Dimer) | Earlier Elution (e.g., ~10.8 min) | Formation of the disulfide bond creates a larger, yet conformationally more constrained molecule. This new conformation can shield hydrophobic regions, reducing the effective interaction with the stationary phase and leading to a shorter retention time.[4][11] |
Note: The absolute retention times are hypothetical and will vary based on the specific HPLC system, column batch, and exact conditions. The critical takeaway is the relative elution order.
The separation of reduced and oxidized forms of cysteine-containing peptides is a well-documented phenomenon. For instance, studies on larger peptides have shown that different oxidation states, such as trioxidation, are well-separated from the reduced (carbamidomethylated) forms on C18 columns, with the more oxidized, polar species generally eluting earlier.[11] This principle holds true for the simple disulfide bridge formation discussed here.
Conclusion and Best Practices
The oxidation state of cysteine residues is a critical quality attribute (CQA) in therapeutic peptides and proteins that must be monitored.[2][12] RP-HPLC provides a straightforward and powerful method for this analysis.
-
Key Finding: The oxidized, disulfide-bonded (Cys-Phe)₂ dimer is expected to have a shorter retention time on a C18 column compared to the reduced Cys-Phe monomer.
-
Causality: This retention behavior is primarily driven by the conformational changes imposed by the disulfide bond, which can reduce the molecule's effective hydrophobicity despite an increase in mass.
-
Trustworthiness of the Protocol: The described method is self-validating. The identity of the peaks can be unequivocally confirmed by treating the sample with a reducing agent like DTT and re-injecting; the peak corresponding to the oxidized dimer should decrease or disappear, while the peak for the reduced monomer should increase. Conversely, controlled oxidation should show the opposite trend. For absolute certainty, fractions can be collected and analyzed by mass spectrometry.[7]
By understanding the fundamental principles of peptide chromatography and employing a systematic analytical approach, researchers can reliably characterize the redox state of cysteine-containing molecules, ensuring the quality, stability, and efficacy of their products.
References
-
Carroll, K. S., et al. (2018). Assessment of Protein Cysteine-Residue Redox State in Flies. ResearchGate. Available at: [Link]
-
Grembecka, J., et al. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. MDPI. Available at: [Link]
-
Jones, D. P., et al. (2010). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. PMC - NIH. Available at: [Link]
-
IAPP surface-induced aggregation and corilagin's inhibitory effect. (2024). RSC Publishing. Available at: [Link]
-
Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. (2013). ResearchGate. Available at: [Link]
-
HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
HPLC Methods for analysis of Cysteine. HELIX Chromatography. Available at: [Link]
-
Kool, J., et al. (2016). In-Depth Characterization of Protein Disulfide Bonds by Online Liquid Chromatography-Electrochemistry-Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]
-
DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. (2021). ResearchGate. Available at: [Link]
-
Agilent Biocolumns Application Compendium - Peptide Mapping. Agilent. Available at: [Link]
-
Disulfide bond mapping results in a large peptide. When is a C8 column necessary?. (2019). ResearchGate. Available at: [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. Available at: [Link]
-
Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. (2021). PMC - PubMed Central. Available at: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Polymer Standards Service. Available at: [Link]
-
Peptide Mapping. A Beginner's Guide. Element Lab Solutions. Available at: [Link]
-
Retention time of LC separation of trioxidized and carbamidomethylated... (2018). ResearchGate. Available at: [Link]
-
Góngora-Benítez, M., et al. (2014). Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. Chemical Reviews. Available at: [Link]
-
Site-Selective Chemical Cleavage of Peptide Bonds Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters Corporation. Available at: [Link]
- Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process. Google Patents.
-
Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. (1999). ResearchGate. Available at: [Link]
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 5. agilent.com [agilent.com]
- 6. IAPP surface-induced aggregation and corilagin's inhibitory effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
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- 12. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
Cryo-SEM Characterization of (H-Cys-Phe-OH)₂ Hydrogel Porosity
Executive Summary: The Structural Integrity Challenge
The characterization of supramolecular hydrogels, particularly those formed by disulfide-linked dipeptides like (H-Cys-Phe-OH)₂ (Cystine-Diphenylalanine), presents a unique challenge in soft matter physics. Unlike covalently crosslinked polymer networks, these hydrogels rely on non-covalent interactions—specifically
This guide objectively compares Cryogenic Scanning Electron Microscopy (Cryo-SEM) against conventional Lyophilization-SEM and Confocal Laser Scanning Microscopy (CLSM). We demonstrate that Cryo-SEM is the only modality capable of resolving the native fibrillar network (10–200 nm) and true porosity without the solvent-removal artifacts that plague conventional methods.
The Artifact Trap: Why Lyophilization Fails (H-Cys-Phe-OH)₂
To understand why Cryo-SEM is necessary, one must first understand the failure mode of the alternative.
The "Honeycomb" Artifact
Conventional SEM requires a dry sample. When (H-Cys-Phe-OH)₂ hydrogels are lyophilized (freeze-dried), the removal of water creates massive surface tension forces.
-
Observation: Images often show large, sheet-like structures or micron-sized "honeycomb" pores (5–50
m). -
Reality: These are artifacts. The delicate supramolecular fibrils collapse into sheets due to ice crystal growth during slow freezing and capillary forces during sublimation.
-
Consequence: Data derived from lyophilized samples drastically overestimates pore size and underestimates surface area, rendering diffusion coefficient calculations for drug delivery invalid.
Comparative Analysis: Selecting the Right Modality
The following table contrasts the three primary characterization techniques for peptide hydrogels.
| Feature | Cryo-SEM (Recommended) | Lyophilization + SEM | CLSM (Confocal) |
| State of Matter | Hydrated (Vitreous Ice) | Dehydrated (Xerogel) | Hydrated (Native) |
| Resolution Limit | ~5–10 nm | ~3–5 nm (on artifacts) | ~200 nm (Diffraction Limit) |
| Pore Topography | Native Fibrillar Network | Collapsed Sheets/Honeycombs | Macro-pores only |
| Artifact Risk | Ice crystal damage (if cooling is slow) | High: Collapse & Aggregation | Low: Bleaching/Probe interference |
| Sample Prep Time | 30–60 mins | 24–48 hours | 10–20 mins |
| Primary Utility | Nanostructure & True Porosity | Elemental Analysis (EDS) | 3D Macro-structure & Kinetics |
Decision Logic for Researchers
The following diagram illustrates the decision pathway for characterizing (H-Cys-Phe-OH)₂ hydrogels, highlighting why Cryo-SEM is the structural gold standard.
Figure 1: Decision matrix for hydrogel characterization. Cryo-SEM is required when nanoscale resolution of the hydrated state is necessary.
Technical Deep Dive: (H-Cys-Phe-OH)₂ Specifics
The (H-Cys-Phe-OH)₂ molecule self-assembles via a specific mechanism that dictates the Cryo-SEM protocol requirements:
-
Disulfide Staple: The S-S bond provides a covalent geometrical constraint, forcing the phenylalanine groups into a specific orientation.
- Stacking: The aromatic rings stack to form long, twisted fibrils (typically 10–50 nm in diameter).
-
Solvent Entrapment: These fibrils entangle to trap water.
Why this matters for Cryo-SEM: Because the water is physically trapped within a fibrillar mesh rather than chemically bound, ice crystal nucleation is the primary enemy. If the cooling rate is too slow (e.g., simple plunge freezing in liquid nitrogen), water molecules will crystallize, pushing the fibrils aside and creating "segregation artifacts" that look like large pores.
Solution: Use High-Pressure Freezing (HPF) or optimized Nitrogen Slush freezing to achieve vitreous (amorphous) ice, preserving the fibril distribution.
Validated Experimental Protocol
This protocol is designed to minimize ice crystal damage and sublimation artifacts.
Phase 1: Sample Preparation & Vitrification
-
Reagents: (H-Cys-Phe-OH)₂ hydrogel (typically 1-2 wt%), Liquid Nitrogen (
), Argon gas (if using slush). -
Critical Step (Vitrification):
-
Method A (Preferred):High-Pressure Freezing (HPF) .[1][2] Load hydrogel into a copper carrier (100
m depth). Freeze at >2000 bar within milliseconds. This prevents ice expansion. -
Method B (Alternative):
Slush . Apply vacuum to to create a solid/liquid slush (-210°C). Plunge the sample rapidly. Note: Avoid pure boiling as the Leidenfrost effect slows cooling.
-
Phase 2: Fracture & Sublimation (Etching)
-
Transfer: Move sample under vacuum/cryo-shield to the preparation chamber (-140°C).
-
Fracture: Use a cold knife to fracture the sample. Do not cut; fracture. This reveals the internal bulk structure rather than a surface skin.
-
Sublimation (The "Goldilocks" Zone):
Phase 3: Coating & Imaging
-
Sputter Coating: Coat with 3–5 nm of Platinum/Palladium (Pt/Pd) at -140°C. Note: Gold (Au) grain size is often too large for peptide fibrils; Pt is superior.
-
Imaging: Transfer to SEM stage (kept at <-130°C). Use low accelerating voltage (1–3 kV) to avoid beam damage to the organic peptide.
Workflow Diagram
Figure 2: Step-by-step Cryo-SEM workflow for peptide hydrogels. The feedback loop indicates optimization of sublimation time.
Data Interpretation: What to Expect
When analyzing the images, use the following reference values to validate your results.
| Parameter | Target Value (Cryo-SEM) | Artifact Indicator (Red Flag) |
| Fibril Diameter | 10 – 50 nm | > 100 nm (Bundling/Aggregation) |
| Pore Size | 50 – 500 nm (Network mesh) | > 5 |
| Morphology | Entangled 3D mesh | Flat sheets or "film-like" layers |
| Beam Stability | Stable at <3 kV | Melting/Cracking (Beam damage) |
Conclusion: For (H-Cys-Phe-OH)₂ hydrogels, Cryo-SEM is not merely an alternative; it is the requisite method for accurate porosity determination. Lyophilization should be reserved strictly for chemical analysis (EDS/FTIR) where morphology is irrelevant.
References
-
Kabiri, K., et al. (2020). "Microscopic Structure of Swollen Hydrogels by Scanning Electron and Light Microscopies: Artifacts and Reality." National Institutes of Health (PMC). [Link]
-
Mochizuki, K., et al. (2025). "Unveiling the structure of protein-based hydrogels by overcoming cryo-SEM sample preparation challenges." Royal Society of Chemistry (Nanoscale). [Link]
-
Grondahl, L., et al. (2021). "Evaluation of techniques used for visualisation of hydrogel morphology and determination of pore size distributions." Materials Advances. [Link]
-
Du, X., et al. (2015).[5] "The Structures and Properties of Self-Assembly Dipeptide Hydrogels." Chemical Reviews. [Link]
-
Aston, R., et al. (2016). "Evaluation of the impact of freezing preparation techniques on the characterisation of alginate hydrogels by cryo-SEM." University of Queensland eSpace. [Link]
Sources
- 1. Unveiling the structure of protein-based hydrogels by overcoming cryo-SEM sample preparation challenges - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00204K [pubs.rsc.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Executive Summary: The Hidden Hazard of Peptide Self-Assembly
Topic: (H-Cys-Phe-OH)₂ Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Lab Managers, EHS Officers[1]
As a Senior Application Scientist, I must clarify a common misconception: while the toxicity of amino acid dimers like (H-Cys-Phe-OH)₂ (Cystinyl-bis-phenylalanine) is generally low, the primary disposal risk is physical , not toxicological.[1]
This peptide dimer is a potent hydrogelator . It self-assembles into rigid nanostructures (nanofibers/spheres) via
-
The Critical Rule: Never pour (H-Cys-Phe-OH)₂ solutions down the sink.[1] Even dilute solutions can gel upon contact with salts or pH changes in plumbing, causing catastrophic infrastructure blockages.
Waste Characterization & Segregation Logic
Effective disposal requires segregating the waste based on its physical state and the solvent carrier. Use the table below to classify your specific waste stream.
| Waste State | Matrix/Solvent | Primary Hazard | RCRA Classification (Typical) | Disposal Stream |
| Solid | Lyophilized Powder | Low Toxicity / Dust | Non-Regulated (unless P-listed contaminants present) | Solid Chemical Waste (Incineration) |
| Liquid | Organic (DMSO, HFP, MeOH) | Flammability / Toxicity (Solvent) | D001 (Ignitable) or F-List (Spent Solvent) | Organic Solvent Waste |
| Liquid | Aqueous (Buffers/Water) | Bioactivity / Gelation | Non-Regulated (but physical hazard) | Aqueous Chemical Waste (Do NOT drain) |
| Hydrogel | Self-Assembled Matrix | Physical Clogging | Non-Regulated Chemical Solid | Solid Chemical Waste |
Detailed Disposal Protocols
Protocol A: Disposal of Dry Solids (Lyophilized Powder)
Context: Expired reagents or synthesis byproducts.
-
Containment: Transfer the powder into a screw-top high-density polyethylene (HDPE) or glass jar. Do not use bags, as sharp crystalline structures can puncture them.
-
Labeling: Label as "Non-Hazardous Chemical Waste: (H-Cys-Phe-OH)₂ Peptide Dimer."
-
Disposal: Place in the lab's solid chemical waste drum for commercial incineration.
-
Why Incineration? High-temperature combustion ensures the breakdown of the bioactive peptide backbone, preventing environmental accumulation.
-
Protocol B: Disposal of Liquid Waste (Organic Solvents)
Context: HPLC waste or synthesis mother liquor containing DMSO, Methanol, or Hexafluoroisopropanol (HFP).[1]
-
Segregation: Do not mix with aqueous waste. The addition of water to a peptide-solvent mix can trigger immediate hydrogel formation (precipitation), solidifying the waste inside the carboy.
-
Collection: Pour into the "Halogenated" or "Non-Halogenated" solvent waste container depending on the solvent (e.g., HFP goes to Halogenated).
-
Rinsing: Rinse the source vessel with the same solvent (not water) to remove residuals before washing with water.
Protocol C: Hydrogel & Aqueous Waste (The "Gel-Breaking" Method)
Context: Failed experiments, leftover hydrogels, or cell culture media containing the peptide.[1]
Scientific Insight: The stability of (H-Cys-Phe-OH)₂ gels relies on the disulfide bond bridging the two strands. You can chemically "liquefy" the waste for easier handling by reducing this bond.
Step-by-Step De-gelling Procedure:
-
Assessment: If the waste is already a solid gel, treat it as solid waste (Protocol A). If it is a viscous liquid or semi-solid, proceed to step 2.
-
Chemical Reduction (Optional for cleaning):
-
Solidification (Preferred):
-
Add an absorbent material (vermiculite or chemical spill pads) to the container to absorb the aqueous phase.
-
Seal and label as "Solid Chemical Waste."
-
Visualization: Decision Logic for Disposal
The following diagram outlines the decision-making process to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of (H-Cys-Phe-OH)₂ waste streams. Note the critical separation of organic and aqueous streams to prevent accidental gelation.
Emergency Procedures: Spills & Exposure
Spill Cleanup (Powder):
-
Do not dry sweep (creates dust).[6]
-
Cover with wet paper towels (dampened with water) to avoid aerosolization.
-
Scoop into a biohazard bag or chemical waste bucket.
Spill Cleanup (Gel/Liquid):
-
Do not dilute with water immediately, as this may expand the gel volume.
-
Apply absorbent pads or vermiculite.
-
Clean the surface with a solution of 10% Bleach or 0.1M NaOH .
-
Why? High pH helps hydrolyze the peptide bonds and disrupt the hydrogen bonding network of the diphenylalanine motif.
-
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Princeton University EHS. (2024). Waste Removal and Waste Management. Retrieved from [Link]
-
Nayak, S., et al. (2024). Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures direct redox-responsive drug delivery.[1][7] iScience. Retrieved from [Link]
-
University of California, San Diego (UCSD). (2024). Hazardous Waste Management - Chemical Waste.[1][2] Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. peptide24.store [peptide24.store]
- 3. youtube.com [youtube.com]
- 4. Disassembly of self-assembling peptide hydrogels as a versatile method for cell extraction and manipulation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Disassembly of self-assembling peptide hydrogels as a versatile method for cell extraction and manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsa.gov [gsa.gov]
- 7. Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures direct redox-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Executive Safety Assessment: The "Unknown Payload" Protocol
Topic: Personal Protective Equipment & Operational Handling for (H-Cys-Phe-OH)₂ Content Type: Technical Safety & Operations Guide Audience: Research Scientists, Chemical Safety Officers, Drug Development Leads[1]
As Senior Application Scientists, we often handle peptides like (H-Cys-Phe-OH)₂ (Cystine-Bis-Phenylalanine).[1] While standard amino acids are benign, the dimeric peptide structure presents unique risks. This compound is likely a lyophilized, electrostatic powder used in self-assembly or amyloid research.
The Core Hazard:
Unlike simple buffers, peptides are potent sensitizers . Inhalation of lyophilized peptide dust can trigger anaphylactic-like reactions after repeated exposure, even if the sequence itself is not "toxic" in the traditional LD50 sense. Furthermore, the phenylalanine residues facilitate
Immediate Directive: Treat (H-Cys-Phe-OH)₂ as a Category 1 Sensitizer and a Potential Bioactive Agent .[1] Do not handle on an open bench.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for handling lyophilized peptide dimers.
| PPE Component | Specification | Technical Rationale (The "Why") |
| Respiratory | N95 (Minimum) or P100/N100 Respirator | Lyophilized peptides form invisible, micron-sized aerosols during weighing.[1] Surgical masks offer zero protection against these particulates. |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness) | Layering Protocol: The outer glove is sacrificial.[1] If contaminated by peptide dust, strip it immediately to prevent tracking. Latex is avoided due to common allergies confounding sensitization monitoring. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a seal against dust entry. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Cotton coats trap dust in fibers, carrying the allergen home. Tyvek provides a non-porous barrier that sheds particulates. |
Operational Protocol: Handling & Solubilization
This workflow integrates safety with experimental success. Peptides are hygroscopic; improper handling ruins both the safety profile and the experiment.
Phase 1: Retrieval & Equilibration (Critical Step)
-
The Problem: Storing peptides at -20°C creates a vacuum inside the vial. Opening a cold vial condenses atmospheric water onto the peptide, causing hydrolysis and weighing errors.
-
The Protocol:
-
Remove vial from freezer.
-
Place in a desiccator at room temperature.
-
Wait 30–60 minutes until the vial feels ambient to the touch.
-
Only then break the seal.
-
Phase 2: Weighing (Static Control)
-
The Problem: (H-Cys-Phe-OH)₂ is electrostatic.[1] The powder will "jump" away from the spatula, contaminating the balance and your gloves.
-
The Protocol:
-
Use an ionizing anti-static gun or a Polonium-210 strip inside the balance chamber.[1]
-
Weigh into a pre-tared glass vial, never onto weighing paper (peptide sticks to paper).
-
Close the balance door gently to avoid air currents dispersing the powder.
-
Phase 3: Solubilization (The Dimer Challenge)
-
The Problem: The disulfide bond and Phe-Phe stacking make this dimer hydrophobic and prone to aggregation (gelling).[1]
-
The Protocol:
-
Do not add water first. The peptide may clump and gel.
-
Dissolve initially in a small volume of organic solvent (e.g., DMSO or DMF ) to disrupt secondary structures.
-
Dilute slowly with your aqueous buffer to the final concentration.
-
Note: If the disulfide bond is not required, adding DTT or TCEP will reduce it to the monomer (H-Cys-Phe-OH), significantly changing solubility.[1]
-
Visualization: Safe Handling Workflow
The following diagram outlines the logical flow for handling this substance to minimize exposure and maximize stability.
Figure 1: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination and the safety zone for dust containment.
Emergency Response & Spill Management
Scenario A: Solid Spill (Powder)
-
Evacuate: Step back to let aerosols settle (2 min).
-
Do Not Sweep: Sweeping creates dust.
-
Cover: Place a paper towel soaked in 10% Bleach or Ethanol gently over the powder.
-
Why? Wetting the powder prevents aerosolization during cleanup.
-
-
Wipe: Wipe up the damp slurry from the outside in.
Scenario B: Exposure
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sensitization sign).[1]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).[1]
Disposal Plan
(H-Cys-Phe-OH)₂ is a chemical waste, not biological waste (unless it was used with cells/viruses).[1]
| Waste Category | Container Type | Labeling |
| Solid Waste | Clear plastic hazardous waste bag | "Solid Chemical Debris - Peptide/Amino Acid" |
| Liquid Waste | HDPE Carboy | "Organic/Aqueous Mixture - Contains DMSO/Peptides" |
| Sharps | Hard-walled Sharps Bin | "Contaminated Glass/Needles" |
Disposal Logic Diagram:
Figure 2: Decision tree for compliant laboratory waste segregation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.
-
Sigma-Aldrich. (n.d.).[1] Handling and Storage of Synthetic Peptides.
-
Bachem. (n.d.). Peptide Handling and Solubility. [1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
